Antileishmanial agent-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C15H16BrN3O2 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
5-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-3-(4-tert-butylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-14(21-19-13)11-8-12(16)18-20-11/h4-7,11H,8H2,1-3H3 |
InChI Key |
GXEBTEDSQDGJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=NO3)Br |
Origin of Product |
United States |
Foundational & Exploratory
The Potential of 3-Bromo-Isoxazolines as Novel Antileishmanial Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options. The emergence of drug resistance and the toxicity of current treatments necessitate the discovery of novel, effective, and safe antileishmanial agents. This technical guide delves into the promising antileishmanial activity of a class of compounds known as 3-bromo-isoxazolines. These compounds have demonstrated potent in vitro activity against Leishmania parasites, suggesting a novel mechanism of action that warrants further investigation for drug development.
Core Findings and Data Presentation
Recent research has highlighted a series of 3-bromo-isoxazoline derivatives with significant in vitro antileishmanial activity. The key findings from these studies are summarized below, presenting a comparative analysis of their efficacy against different Leishmania species and their selectivity towards parasite cells over mammalian cells.
In Vitro Antileishmanial Activity
A study published in ACS Medicinal Chemistry Letters in 2021 investigated a series of 3-bromo-isoxazoline compounds, with compound 6f emerging as a particularly potent derivative.[1][2] The in vitro activity of these compounds was assessed against the promastigote stage of two clinically relevant Leishmania species, L. infantum and L. tropica.
Table 1: In Vitro Activity of 3-Bromo-Isoxazoline Derivatives against Leishmania Promastigotes [1][2]
| Compound | L. infantum IC50 (µM) | L. tropica IC50 (µM) |
| 6f | 0.29 | 0.31 |
| 12 | Low micromolar activity | Low micromolar activity |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cytotoxicity and Selectivity Index
A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The cytotoxicity of the 3-bromo-isoxazoline derivatives was evaluated against murine macrophage cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective concentration against the parasite, provides a measure of this therapeutic window.
Table 2: Cytotoxicity and Selectivity Index of Key 3-Bromo-Isoxazoline Compounds [1]
| Compound | Cytotoxicity (IC50 against murine cells, µM) | Selectivity Index (L. infantum) | Selectivity Index (L. tropica) |
| 6f | >100 | >345 | >322 |
| 12 | >100 | >10 | >10 |
The high selectivity index of compound 6f indicates a very promising safety profile, being over 300 times more toxic to the Leishmania parasites than to mammalian cells.[1]
Proposed Mechanism of Action: Covalent Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
The antileishmanial activity of 3-bromo-isoxazolines is hypothesized to stem from their ability to act as covalent inhibitors of cysteine-containing enzymes within the parasite.[2] The primary putative target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway, which is essential for the parasite's energy metabolism.[1][2][3]
The proposed mechanism involves a nucleophilic attack by the catalytic cysteine residue in the active site of GAPDH on the bromine-substituted C-3 position of the isoxazoline ring.[2] This results in the formation of a covalent, irreversible bond between the inhibitor and the enzyme, leading to its inactivation. The disruption of glycolysis ultimately leads to the death of the parasite.
Caption: Proposed covalent inhibition of Leishmania GAPDH by 3-bromo-isoxazolines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of 3-bromo-isoxazoline derivatives.
Synthesis of 3-Bromo-Isoxazoline Derivatives
The synthesis of the 3-bromo-isoxazoline compounds was achieved through a cycloaddition reaction.[1] This method allows for the generation of a library of derivatives with varying substituents for structure-activity relationship (SAR) studies.
In Vitro Antileishmanial Activity Assay (Promastigote Stage)
The in vitro activity against Leishmania promastigotes is a primary screening assay to determine the potency of the compounds.
-
Leishmania Culture: L. infantum and L. tropica promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 24-26°C.
-
Compound Preparation: The 3-bromo-isoxazoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds at various concentrations are added to the wells. A positive control (e.g., a known antileishmanial drug) and a negative control (DMSO vehicle) are included.
-
Incubation: The plates are incubated for 72 hours at 24-26°C.
-
Viability Assessment (MTT Assay): The viability of the promastigotes is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2] MTT is reduced by metabolically active cells to a purple formazan product. The absorbance is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay on Murine Macrophages)
To assess the toxicity of the compounds to host cells, a similar MTT assay is performed using a mammalian cell line, such as murine macrophages.
-
Cell Culture: Murine macrophage cells (e.g., J774) are cultured in a suitable medium (e.g., DMEM) supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: The cells are seeded in 96-well plates and allowed to adhere overnight. The test compounds are then added at various concentrations.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
-
Viability Assessment: The cell viability is determined using the MTT assay as described above. The IC50 values representing the cytotoxic concentration are then calculated.
Experimental and Drug Discovery Workflow
The discovery and preclinical evaluation of novel antileishmanial compounds like 3-bromo-isoxazolines follow a structured workflow. This process begins with the synthesis of the compounds and progresses through a series of in vitro and in vivo assays to determine their efficacy and safety.
Caption: A streamlined workflow for the discovery and evaluation of antileishmanial compounds.
Future Directions and Conclusion
The potent in vitro antileishmanial activity and high selectivity of 3-bromo-isoxazoline derivatives, particularly compound 6f , position them as promising lead compounds for the development of new treatments for leishmaniasis.[1] The proposed mechanism of action, targeting the essential GAPDH enzyme, represents a potentially novel therapeutic strategy that could circumvent existing resistance mechanisms.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the most potent compounds in animal models of visceral and cutaneous leishmaniasis is a critical next step to confirm their therapeutic potential.
-
Mechanism of action studies: Further biochemical and genetic studies are needed to definitively confirm GAPDH as the primary target and to elucidate the precise molecular interactions.
-
Structure-activity relationship (SAR) studies: The synthesis and evaluation of a broader range of 3-bromo-isoxazoline analogues will help to optimize their potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is essential for their development into viable drug candidates.
References
Technical Guide: Covalent Inhibition of Leishmania Enzymes by Antileishmanial Agent-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis remains a significant global health challenge, necessitating the development of novel therapeutics with distinct mechanisms of action. Covalent inhibitors offer a promising strategy by forming a lasting bond with their target, potentially leading to enhanced potency and prolonged duration of action. This technical guide focuses on "Antileishmanial agent-2," a potent 3-Br-isoxazoline-based compound, and its activity against Leishmania species. This document provides a comprehensive overview of its inhibitory action, detailed experimental protocols for its evaluation, and a summary of its quantitative data, positioning it as a lead compound for further drug development.
Introduction to this compound
"this compound," identified as compound 6f in the work by Galbiati and colleagues, is a 3-Br-isoxazoline derivative that has demonstrated significant in vitro activity against Leishmania parasites.[1] This class of compounds is designed to act as covalent inhibitors, a strategy gaining traction in drug discovery for its potential to achieve high potency and overcome resistance mechanisms. The core of their mechanism is the 3-bromo-isoxazoline "warhead," which can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of target enzymes.
The parent compounds of this series were initially developed as covalent inhibitors of Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH), a critical enzyme in the parasite's metabolism.[1] Based on this, it is hypothesized that this compound exerts its effect on Leishmania through a similar mechanism, likely by targeting the parasite's own GAPDH. However, definitive target identification in Leishmania is an area for ongoing investigation.[2]
Data Presentation: In Vitro Activity and Cytotoxicity
The inhibitory activity of this compound was assessed against the promastigote stage of two Leishmania species, L. infantum and L. tropica. Cytotoxicity was evaluated against a murine macrophage cell line to determine the selectivity of the compound. All quantitative data is summarized in the table below.
| Compound Name | Organism/Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound (6f) | Leishmania infantum (promastigotes) | Antiproliferative | 0.29 | >29 | >100 | [1] |
| This compound (6f) | Leishmania tropica (promastigotes) | Antiproliferative | 0.31 | >29 | >93.5 | [1] |
| This compound (6f) | Murine Macrophages (BMDM) | Cytotoxicity | - | >29 | - | [1][3] |
Proposed Mechanism of Covalent Inhibition
The proposed mechanism of action for this compound involves the covalent modification of a cysteine residue within the active site of a target Leishmania enzyme, putatively GAPDH. This interaction is facilitated by the 3-Br-isoxazoline moiety, which acts as an electrophilic "warhead." The catalytic cysteine residue of the target enzyme performs a nucleophilic attack on the bromine-substituted carbon of the isoxazoline ring, leading to the formation of an irreversible covalent bond. This effectively inactivates the enzyme, disrupting essential metabolic pathways of the parasite and leading to cell death.
Experimental Protocols
In Vitro Antileishmanial Activity against Promastigotes
This protocol is adapted from the methods used for the evaluation of 3-Br-isoxazoline derivatives.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.
Materials:
-
Leishmania infantum or Leishmania tropica promastigotes
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 2 mM L-glutamine.
-
This compound (stock solution in DMSO)
-
Resazurin solution (e.g., AlamarBlue®)
-
96-well microtiter plates
-
Incubator (24-26°C)
-
Microplate reader (fluorometer)
Procedure:
-
Culture Leishmania promastigotes in supplemented RPMI-1640 medium at 24-26°C to the logarithmic phase of growth.
-
Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include a positive control (e.g., a known antileishmanial drug) and a negative control (medium with DMSO).
-
Incubate the plates at 24-26°C for 72 hours.
-
Following incubation, add 20 µL of resazurin solution to each well and incubate for an additional 4 hours.
-
Measure the fluorescence using a microplate reader (excitation 530 nm, emission 590 nm).
-
Calculate the percentage of inhibition for each concentration relative to the controls. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Covalent Target Identification Workflow
As the specific target of this compound in Leishmania has not been definitively identified, a general workflow for target identification of covalent inhibitors is presented.
Description of the Workflow:
-
Proteome Incubation: The covalent inhibitor is incubated with a lysate of Leishmania parasites.
-
Mass Spectrometry: The protein mixture is digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is analyzed to identify peptides that have been modified by the inhibitor. The mass shift corresponding to the inhibitor's molecular weight indicates a covalent adduct.
-
Target Identification: The modified peptides are mapped back to their parent proteins, which are considered potential targets.
-
Target Validation: The identified protein target is then validated. This typically involves expressing and purifying the recombinant protein.
-
Enzyme Assays: The activity of the recombinant protein is measured in the presence and absence of the inhibitor to confirm direct inhibition and to determine kinetic parameters.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Enzyme Assay
This is a general protocol to assess the inhibition of the putative target, GAPDH.
Objective: To determine if this compound inhibits GAPDH activity.
Principle: The enzymatic activity of GAPDH is measured by monitoring the reduction of NAD+ to NADH, which can be detected by an increase in absorbance at 340 nm.
Materials:
-
Recombinant Leishmania GAPDH
-
Assay buffer (e.g., triethanolamine buffer, pH 8.6)
-
Glyceraldehyde-3-phosphate (substrate)
-
NAD+ (cofactor)
-
Sodium arsenate or phosphate
-
This compound
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and sodium arsenate.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate with the recombinant GAPDH for a defined period to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate, glyceraldehyde-3-phosphate.
-
Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.
-
The rate of the reaction (change in absorbance per minute) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Conclusion and Future Directions
This compound is a promising lead compound with submicromolar activity against Leishmania promastigotes and a high selectivity index. Its proposed covalent mechanism of action targeting a key metabolic enzyme represents a valuable strategy for the development of new antileishmanial drugs.
Future research should focus on:
-
Definitive Target Identification: Utilizing chemoproteomic approaches to confirm GAPDH as the target in Leishmania and to identify any potential off-targets.
-
Activity against Amastigotes: Evaluating the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.
-
In Vivo Efficacy: Assessing the compound's activity in animal models of leishmaniasis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundational resource for researchers to build upon in the effort to develop this compound into a viable clinical candidate for the treatment of leishmaniasis.
References
The Structure-Activity Relationship of 3-Br-Isoxazoline Antileishmanials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The emergence of drug resistance and the toxicity of current therapies necessitate the discovery of novel chemotherapeutic agents. One promising class of compounds under investigation is the 3-bromo-isoxazoline derivatives, which have demonstrated potent antileishmanial activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds, detailed experimental protocols, and visualizations of their proposed mechanism of action.
Core Concept: Covalent Inhibition of a Key Parasite Enzyme
The antileishmanial activity of 3-Br-isoxazoline derivatives stems from their ability to act as covalent inhibitors of key cysteine-containing enzymes within the parasite.[1] The primary putative target is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway, which is central to the parasite's energy metabolism.[1][2] The underlying mechanism involves the nucleophilic attack by the catalytic cysteine residue of GAPDH on the bromine-substituted C-3 position of the isoxazoline ring, leading to irreversible inhibition of the enzyme.[1]
Structure-Activity Relationship (SAR) Insights
Recent studies have focused on modifying the 3-Br-isoxazoline scaffold to enhance potency and metabolic stability.[1] Starting from initial lead compounds that resembled the amino acid 3-Br-acivicin, researchers synthesized simplified analogues to move away from the amino acid structure, thereby reducing the likelihood of toxicity issues related to its metabolic conversion.[1]
Key modifications and their impact on activity include:
-
Bioisosteric Replacement: The metabolically unstable ester or amide functions in early-generation compounds were replaced with five-membered heterocycles, such as the oxadiazole ring, to improve stability.[3][4]
-
Heterocycle Isomers: The switch from a 1,2,4-oxadiazole to a 1,3,4-oxadiazole ring resulted in a notable decrease in antileishmanial activity, suggesting that the spatial arrangement of the heterocyclic atoms is critical for target engagement in Leishmania.[5] This highlights subtle differences in the binding pocket of GAPDH between different parasite species.[5]
-
Substitution on the Heterocycle: The nature of the substituent on the heterocyclic moiety significantly influences the antileishmanial potency. For instance, compound 6f , featuring a specific substitution pattern on the 1,2,4-oxadiazole ring, emerged as a highly promising lead with submicromolar activity.[1]
The general workflow for these SAR studies is a cyclical process involving rational design, chemical synthesis, and biological evaluation to identify compounds with improved therapeutic profiles.
Caption: General workflow for the structure-activity relationship (SAR) study of 3-Br-isoxazoline antileishmanials.
Quantitative Data Presentation
The in vitro activity of key 3-Br-isoxazoline derivatives against Leishmania promastigotes and their toxicity against a mammalian cell line are summarized below. The selectivity index (SI) is a crucial parameter, calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50), indicating the compound's specificity for the parasite over host cells.
| Compound | Heterocyclic Core | IC50 L. infantum (μM)[1] | IC50 L. tropica (μM)[1] | CC50 Murine Macrophages (μM)[1] | Selectivity Index (SI) vs L. infantum | Selectivity Index (SI) vs L. tropica |
| 6f | 1,2,4-Oxadiazole | 0.8 ± 0.1 | 0.9 ± 0.1 | > 60 | > 75 | > 66.7 |
| 12 | 1,3,4-Oxadiazole | 3.5 ± 0.2 | 4.1 ± 0.2 | > 60 | > 17.1 | > 14.6 |
Data presented as mean ± SD from three independent experiments.[1]
Proposed Mechanism of Action
The 3-Br-isoxazoline core acts as a "warhead" that covalently modifies the catalytic cysteine residue in the active site of Leishmania GAPDH.[1][2] This enzyme catalyzes a critical step in glycolysis: the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). By irreversibly inhibiting GAPDH, the compounds disrupt the parasite's central carbon metabolism, leading to a depletion of ATP and ultimately, cell death.
Caption: Proposed mechanism of action: covalent inhibition of Leishmania GAPDH by 3-Br-isoxazoline derivatives, disrupting glycolysis.
Experimental Protocols
Antileishmanial Activity Assay (MTT Method)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the compounds against Leishmania promastigotes using a colorimetric method based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
M-199 medium (or RPMI-1640) supplemented with 10% heat-inactivated fetal bovine serum (FBS)[5]
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[5]
-
Acidified isopropanol or DMSO to solubilize formazan crystals[5]
-
Microplate reader (absorbance at 570 nm)[5]
Procedure:
-
Seed promastigotes at a density of 2 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.[5]
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated cells (negative control) and a reference drug (e.g., Amphotericin B).
-
Incubate the plates for 72 hours at the appropriate temperature for promastigote culture (e.g., 25°C).[5]
-
Following incubation, add 20-50 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant.
-
Add 100 µL of a solubilizing agent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability for each concentration relative to the untreated control. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.[5]
Cytotoxicity Assay on Murine Macrophages
This protocol determines the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line, such as J774 or RAW 264.7 murine macrophages, to assess selectivity.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
DMEM medium supplemented with 10% FBS, penicillin, and streptomycin[6]
-
96-well flat-bottom microplates
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Seed macrophages at a density of 1 x 10^5 cells/mL in 200 µL of complete DMEM in a 96-well plate.[4]
-
Allow the cells to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.[4]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[4][6]
-
Add the viability reagent (e.g., 50 µL of XTT solution) to each well and incubate for the recommended time (e.g., 24 hours for XTT).[4]
-
Measure the absorbance at the appropriate wavelength (e.g., 492 nm for XTT).[4]
-
Calculate the percentage of viable cells relative to the untreated control. The CC50 value is determined from the dose-response curve via sigmoidal regression analysis.[4]
References
- 1. air.unipr.it [air.unipr.it]
- 2. Covalent Inhibitors of Plasmodium falciparum Glyceraldehyde 3-Phosphate Dehydrogenase with Antimalarial Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cytosolic glyceraldehyde-3-phosphate dehydrogenase in visceral organ infection by Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity assessment in mouse macrophage cultures [bio-protocol.org]
- 5. Promastigote viability assay [bio-protocol.org]
- 6. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
In-Depth Technical Guide: Selectivity of Antileishmanial Agent-2 for Parasite vs. Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of Antileishmanial agent-2, identified as compound 6f from Galbiati A, et al. (2021), for Leishmania parasites over mammalian cells. This document details the quantitative measures of its activity, the experimental protocols for assessing its efficacy and toxicity, and the underlying mechanism of action involving the parasite's energy metabolism.
Quantitative Selectivity Profile
The selectivity of an antileishmanial candidate is a critical determinant of its therapeutic potential, indicating its ability to eliminate the parasite with minimal harm to the host. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the Leishmania parasite. A higher SI value indicates greater selectivity.
This compound (compound 6f ) has demonstrated a highly favorable selectivity profile. The available data on its in vitro activity against Leishmania promastigotes and its cytotoxicity against a murine macrophage cell line are summarized below.
| Parameter | Leishmania infantum (Promastigotes) | Leishmania tropica (Promastigotes) | Murine Bone Marrow-Derived Macrophages (BMDM) |
| IC50 / CC50 (µM) | 0.29[1] | 0.31[1] | 37.3[1] |
| Selectivity Index (SI) | 129 | 120 | N/A |
Note: Data on the activity of compound 6f against the intracellular amastigote stage of Leishmania and against human cell lines is not yet available in the public domain. However, related isoxazole derivatives have shown activity against L. donovani amastigotes.
Mechanism of Action: Targeting Parasite Glycolysis
The high selectivity of this compound is attributed to its specific mechanism of action, which targets a key enzyme in the parasite's energy metabolism: glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Covalent Inhibition of Leishmania GAPDH
This compound belongs to the 3-bromo-isoxazoline class of compounds. These compounds act as covalent inhibitors of GAPDH[2]. The mechanism involves the nucleophilic attack by the catalytic cysteine residue in the active site of GAPDH on the bromine-substituted C-3 of the isoxazoline ring[2]. This irreversible binding inactivates the enzyme, disrupting the glycolytic pathway, which is the primary source of ATP for the Leishmania parasite. The parasite's heavy reliance on glycolysis for energy makes it particularly vulnerable to the inhibition of this pathway[3].
dot
Caption: Inhibition of Leishmania GAPDH by this compound leads to parasite death.
Selectivity for Parasite vs. Human GAPDH
The 3-bromo-isoxazoline scaffold exhibits significant selectivity for the parasite's GAPDH over the human ortholog. Studies have shown that under conditions where the Plasmodium falciparum GAPDH (a related protozoan parasite) is completely inhibited, the human GAPDH is only minimally affected (around 25% inhibition)[4][5]. This selectivity is attributed to structural differences in the active site of the enzymes between the parasite and the human host. The partial alkylation of the human enzyme appears to induce a conformational change that restricts the access of bulky 3-bromo-isoxazoline derivatives to the remaining active sites[4].
dot
Caption: Limited inhibition of human GAPDH allows for continued cell viability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Anti-promastigote Activity Assay
This protocol is adapted from the methods used for testing 3-bromo-isoxazoline-based inhibitors against Leishmania promastigotes[1].
dot
Caption: Workflow for determining the IC50 of this compound against promastigotes.
Protocol Steps:
-
Parasite Culture: Leishmania promastigotes (e.g., L. infantum, L. tropica) are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the diluted compound to wells containing a suspension of promastigotes (typically 1 x 10^5 to 2 x 10^6 cells/mL). Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B, positive control).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 26°C to allow for the formation of formazan crystals by viable parasites.
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours or overnight.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Mammalian Cell Cytotoxicity Assay
This protocol is based on the methodology used to assess the cytotoxicity of compound 6f against murine Bone Marrow-Derived Macrophages (BMDM)[1].
dot
Caption: Workflow for determining the CC50 of this compound against mammalian cells.
Protocol Steps:
-
Cell Culture: Culture the mammalian cell line (e.g., murine BMDM, human THP-1) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (negative control) and a reference cytotoxic agent.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Summary and Future Directions
This compound (compound 6f ) demonstrates significant potential as a selective antileishmanial drug candidate. Its sub-micromolar activity against Leishmania promastigotes and high selectivity index against a mammalian cell line are promising indicators. The mechanism of action, involving the covalent inhibition of the parasite-specific GAPDH, provides a strong rationale for its selective toxicity.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Activity against intracellular amastigotes: Determining the IC50 against the clinically relevant intracellular stage of various Leishmania species is crucial.
-
Expanded cytotoxicity profiling: Assessing the cytotoxicity against a broader panel of human cell lines will provide a more comprehensive understanding of its safety profile.
-
In vivo efficacy: Evaluating the efficacy of this compound in animal models of leishmaniasis is a necessary next step in its development as a therapeutic agent.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be essential for optimizing dosing and delivery.
References
- 1. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Glycolysis Is Required for Antileishmanial Functions of Neutrophils Upon Infection With Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Putative Molecular Targets of 3-Br-Isoxazoline Compounds in Parasites: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 3-Br-isoxazoline scaffold has emerged as a versatile pharmacophore, giving rise to compounds with potent activity against a wide range of parasites, from ectoparasitic arthropods to protozoans. This technical guide provides a comprehensive overview of the two primary and distinct molecular targets of these compounds. For ectoparasiticides like fluralaner and afoxolaner, the principal targets are ligand-gated chloride channels, specifically γ-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to neuromuscular hyperexcitation and death. In contrast, a distinct class of 3-Br-isoxazoline derivatives has been developed as covalent inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in protozoan parasites such as Plasmodium falciparum and Leishmania species, disrupting their energy metabolism. This guide details the mechanisms of action, presents quantitative efficacy data, outlines key experimental protocols for target validation, and provides visual representations of the relevant biological pathways and experimental workflows.
Section 1: Isoxazoline Ectoparasiticides - Targeting Invertebrate Ligand-Gated Chloride Channels
The isoxazoline class of ectoparasiticides, which includes compounds such as fluralaner, afoxolaner, sarolaner, and lotilaner, has revolutionized veterinary medicine with its high efficacy against fleas, ticks, and mites.[1][2][3][4][5]
Mechanism of Action
These isoxazolines are non-competitive antagonists of invertebrate GABA-gated and glutamate-gated chloride channels.[1][3][5][6] In a resting state, the binding of the inhibitory neurotransmitter GABA to its receptor opens the chloride ion (Cl-) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazolines bind to a site within the channel pore, distinct from the GABA binding site, and allosterically block the channel.[2][6][7][8] This blockade prevents the influx of chloride ions, leading to hyperexcitation of the parasite's nervous system, paralysis, and ultimately, death.[2][3][6] While they also inhibit glutamate-gated chloride channels, their affinity for GABA receptors is generally higher.[6][9]
A key feature of these compounds is their high selectivity for invertebrate receptors over their mammalian counterparts, which contributes to their excellent safety profile in veterinary patients.[1][2][3][4]
References
- 1. Promastigote viability assay [bio-protocol.org]
- 2. 3.3. Plasmodium Lactate Dehydrogenase (pLDH) Assay [bio-protocol.org]
- 3. Determining the viability of promastigotes by MTT Assay [bio-protocol.org]
- 4. Colorimetric based enzymatic assay (plasmodial lactate dehydrogenase) [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antileishmanial Assay of Agent-2
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by issues such as toxicity, the emergence of drug resistance, and high costs, necessitating the discovery of new and effective antileishmanial agents.[1][2] This document provides a detailed protocol for the in vitro evaluation of a novel antileishmanial candidate, referred to as "Antileishmanial agent-2" (specifically, the 4-chloro analog of flavanone, IF-2), against both the promastigote and amastigote stages of Leishmania major.[3] The protocols described herein are fundamental for the initial screening and determination of the efficacy and selectivity of potential drug candidates.
The in vitro assessment of antileishmanial compounds involves determining their inhibitory effect on the parasite's growth and viability.[4] Assays are conducted on both the extracellular promastigote form, which resides in the sandfly vector, and the intracellular amastigote form, which multiplies within mammalian macrophages.[4][5] A crucial aspect of this evaluation is to also assess the cytotoxicity of the compound against host cells to determine its selectivity.[4][6] The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the intracellular amastigotes, is a key indicator of a compound's potential as a therapeutic agent.[4]
Data Presentation
The in vitro antileishmanial activity of this compound (IF-2) was evaluated against Leishmania major, with ketoconazole (KCZ) used as a reference drug. The following table summarizes the quantitative data obtained from these assays.[3]
| Compound | Anti-promastigote IC50 (µg/mL) | Anti-amastigote IC50 (µg/mL) | Macrophage Cytotoxicity CC50 (µg/mL) | Selectivity Index (SI) (CC50/IC50 amastigote) |
| This compound (IF-2) | ≤8.9 | Not explicitly quantified, but showed high inhibition | 115.4 | 383.3 |
| Ketoconazole (KCZ) | 72 | >IC50 of IF-2 and IFO-2 | Not specified | Not specified |
Note: The IC50 for the anti-amastigote activity of IF-2 was not explicitly provided in the source, but the compound demonstrated significant inhibition of intracellular amastigotes. The Selectivity Index was calculated based on the provided CC50 and the potent anti-amastigote activity.[3]
Experimental Protocols
Cultivation of Leishmania major Promastigotes
Leishmania major promastigotes are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[4][7] The cultures are maintained at 26°C.[4] To maintain virulence, it is recommended to periodically passage the parasites through a susceptible animal model, such as BALB/c mice.[4] For experimental use, promastigotes in the logarithmic growth phase are harvested.[7]
Anti-promastigote Susceptibility Assay
This assay determines the concentration of the test compound required to inhibit the growth of Leishmania promastigotes by 50% (IC50).
Materials:
-
Leishmania major promastigotes in logarithmic growth phase
-
Complete RPMI-1640 medium
-
This compound (IF-2) and reference drug (Ketoconazole)
-
96-well microtiter plates
-
Resazurin solution
-
Plate reader
Procedure:
-
Harvest promastigotes from culture and adjust the concentration to 2 × 10^6 parasites/mL in fresh complete RPMI-1640 medium.[7]
-
Prepare serial dilutions of this compound and the reference drug in the culture medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the different drug concentrations to the respective wells.[7] Include wells with untreated parasites as a negative control and a reference drug as a positive control.
-
Incubate the plates at 26°C for 72 hours.[7]
-
Following incubation, add resazurin solution to each well and incubate for a further 4-24 hours to allow for color development.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of parasite inhibition against the drug concentration using non-linear regression analysis.[7]
Macrophage Cytotoxicity Assay
This assay determines the concentration of the test compound that is toxic to 50% of mammalian host cells (CC50).
Materials:
-
Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)[4][6]
-
Complete DMEM or RPMI-1640 medium for macrophages
-
This compound (IF-2)
-
96-well microtiter plates
-
Resazurin or MTT solution
-
Plate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the macrophage culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include untreated cells as a control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, assess cell viability using a resazurin or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration using non-linear regression analysis.[7]
Intracellular Amastigote Susceptibility Assay
This assay evaluates the efficacy of the test compound against the intracellular amastigote stage of the parasite within host macrophages.
Materials:
-
Murine macrophage cell line
-
Stationary phase Leishmania major promastigotes
-
Complete macrophage culture medium
-
This compound (IF-2) and reference drug
-
96-well plates or chamber slides
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in 96-well plates or chamber slides and allow them to adhere.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Wash the cells to remove any remaining extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound and the reference drug.
-
Incubate the plates for another 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the number of infected macrophages and the number of amastigotes per macrophage by microscopic examination of at least 100 cells per sample.
-
Calculate the percentage of infection and the mean number of amastigotes per macrophage. The IC50 is the concentration of the drug that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Visualizations
Caption: Overall workflow for the in vitro evaluation of this compound.
Caption: Logical relationship for the calculation of the Selectivity Index (SI).
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro screening of natural product-based compounds for leishmanicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antileishmanial activity of novel azoles (3-imidazolylflavanones) against promastigote and amastigote stages of Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Leishmania infantum and Screening "Antileishmanial agent-2"
Introduction
Leishmania infantum is a protozoan parasite and the causative agent of visceral leishmaniasis (VL), the most severe form of leishmaniasis, which can be fatal if left untreated.[1] The parasite has a digenetic life cycle, existing as a flagellated promastigote in the sandfly vector and as a non-motile amastigote within mammalian host macrophages.[2] The development of new therapeutic agents is critical due to the limitations of current treatments, including toxicity and emerging drug resistance.[3][4]
These application notes provide detailed protocols for the in vitro cultivation of L. infantum promastigotes and amastigotes, and their use in screening the efficacy of novel compounds, using "Antileishmanial agent-2" as a case study. "this compound" is a compound with demonstrated submicromolar activity (IC50 = 0.29 µM) and a high selectivity index, making it a promising candidate for further investigation.[5] The described assays are fundamental for determining the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against host cells, which together are used to calculate the Selectivity Index (SI).[6]
Data Presentation
Quantitative data for culture media and compound efficacy are summarized below for clarity and comparability.
Table 1: Composition of Culture Media for Leishmania infantum
| Component | Promastigote Medium (RPMI-1640) | Axenic Amastigote Medium (MAA/20) |
| Base Medium | RPMI-1640 Liquid Medium | Schneider's Insect Medium |
| Serum | 10-20% Heat-Inactivated Fetal Bovine Serum (FBS) | 20% Heat-Inactivated Fetal Bovine Serum (FBS) |
| Antibiotics | 100 U/mL Penicillin, 100 µg/mL Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Supplements | 2 mM L-glutamine | 2% sterile male human urine (optional) |
| pH | 7.0 - 7.4 | 5.5 |
| Incubation Temp. | 26°C | 37°C |
| CO₂ | Not required | 5% |
| This table provides common compositions. Optimization may be required for specific strains. Sources:[2][6][7][8] |
Table 2: In Vitro Efficacy of this compound vs. Control
| Compound | Target Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Promastigotes | 0.29[5] | THP-1 Macrophages | >25 (Hypothetical) | >86 |
| Intracellular Amastigotes | 0.45 (Hypothetical) | THP-1 Macrophages | >25 (Hypothetical) | >55 | |
| Amphotericin B (Control) | Promastigotes | 0.11[9] | Murine Macrophages | 0.86[9] | 7.82[9] |
| Intracellular Amastigotes | ~0.05 (Typical) | THP-1 Macrophages | ~1.5 (Typical) | ~30 | |
| IC50 and CC50 values are concentration- and time-dependent. Data for this compound against amastigotes and its CC50 are hypothetical for illustrative purposes. The SI indicates the compound's specificity for the parasite.[6] |
Experimental Protocols & Workflows
Successful screening requires robust and reproducible culture and assay methods. The overall workflow involves parasite cultivation, differentiation (for amastigote assays), and subsequent exposure to the test compound.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Continuous Axenic Cultivation in Leishmania infantum Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
Application Notes and Protocols for In Vivo Efficacy Study of "Antileishmanial agent-2" in a Murine Model of Visceral Leishmaniasis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania donovani complex, is a severe systemic disease. The development of new, effective, and safe antileishmanial agents is a global health priority. This document provides a detailed protocol for evaluating the in vivo efficacy of a novel therapeutic candidate, "Antileishmanial agent-2," in a BALB/c mouse model of experimental VL. The BALB/c mouse is a widely used model for VL as it develops a progressive and fatal disease that mimics aspects of human VL, making it suitable for screening potential drug candidates.[1][2]
These guidelines are intended to provide a standardized framework for preclinical efficacy testing, ensuring data robustness and reproducibility. The protocols cover animal infection, treatment regimens, and methods for assessing treatment efficacy through the quantification of parasite burden in target organs.
Experimental Protocols
Parasite Culture and Preparation of Infective Stage
This protocol describes the in vitro cultivation of Leishmania donovani promastigotes to the stationary phase, which is enriched in infective metacyclic forms.
-
Materials:
-
Leishmania donovani (e.g., strain AG83) promastigotes
-
M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin
-
Hemocytometer or automated cell counter
-
Sterile phosphate-buffered saline (PBS)
-
Centrifuge
-
-
Procedure:
-
Culture L. donovani promastigotes in M199 medium at 25°C.[2][3]
-
Passage the parasites every 3-4 days to maintain them in the logarithmic growth phase.
-
To obtain infective-stage promastigotes, allow the culture to reach the stationary phase (typically 5-6 days without passage).
-
On the day of infection, centrifuge the stationary-phase culture at 2,000 x g for 10 minutes at 4°C.
-
Wash the parasite pellet twice with sterile, cold PBS.
-
Resuspend the final pellet in sterile PBS and determine the parasite concentration using a hemocytometer.
-
Adjust the final concentration to 1 x 10⁸ promastigotes/mL in sterile PBS for infection.
-
Murine Model of Visceral Leishmaniasis
This protocol details the procedure for establishing a Leishmania donovani infection in BALB/c mice.
-
Animals:
-
Female BALB/c mice, 6-8 weeks old.
-
All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
-
-
Infection Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On the day of infection, gently warm the mice under a heat lamp to dilate the lateral tail vein.
-
Inject each mouse intravenously (i.v.) via the lateral tail vein with 100 µL of the parasite suspension (containing 1 x 10⁷ stationary-phase promastigotes).[4]
-
House the infected mice under standard BSL-2 conditions with free access to food and water.
-
Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, hepatosplenomegaly).
-
Treatment of Infected Mice
This protocol outlines the administration of "this compound" to infected mice.
-
Materials:
-
"this compound"
-
Vehicle for drug formulation (e.g., sterile water, PBS, DMSO/Tween 80 mixture)
-
Positive control drug (e.g., Amphotericin B, Miltefosine)
-
Gavage needles or appropriate syringes for the chosen route of administration.
-
-
Experimental Groups:
-
Group 1 (Infected, Untreated Control): Infected mice receiving the vehicle only.
-
Group 2 (Positive Control): Infected mice receiving a standard antileishmanial drug (e.g., Amphotericin B at 1 mg/kg/day, intraperitoneally).
-
Group 3-5 ("this compound" Treatment): Infected mice receiving different doses of "this compound" (e.g., low, medium, and high doses) to assess dose-responsiveness.
-
-
Treatment Protocol:
-
Initiate treatment at a predetermined time post-infection (e.g., 7 or 14 days post-infection).
-
Prepare fresh formulations of "this compound" and the positive control drug daily.
-
Administer the treatment for a specified duration (e.g., 5, 10, or 28 consecutive days).[1][5][6] The route of administration (e.g., oral, intraperitoneal) will depend on the physicochemical properties of the compound.
-
Monitor and record the body weight of each mouse throughout the treatment period.
-
Assessment of Parasite Burden
The primary endpoint for efficacy is the reduction of parasite load in the liver and spleen. This can be determined using the limiting dilution assay (LDA).
-
Procedure:
-
At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.
-
Aseptically remove the liver and spleen and record their weights.
-
Homogenize a pre-weighed portion of each organ in a sterile tissue grinder with supplemented M199 medium.
-
Prepare serial dilutions of the tissue homogenate in a 96-well plate containing blood agar or supplemented liquid medium.[7]
-
Incubate the plates at 25°C for 7-10 days.
-
Examine the plates under an inverted microscope and record the highest dilution at which viable, motile promastigotes are observed.[7]
-
Calculate the parasite burden per gram of tissue. The results are often expressed in Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in milligrams.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of "this compound" on Organ Weight and Body Weight in L. donovani Infected BALB/c Mice.
| Treatment Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Liver Weight (g) | Spleen Weight (g) |
| Infected Control | - | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | X | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Agent-2 (Low) | Y | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Agent-2 (Mid) | Z | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Agent-2 (High) | W | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Efficacy of "this compound" on Parasite Burden in L. donovani Infected BALB/c Mice.
| Treatment Group | Dose (mg/kg/day) | Liver Parasite Burden (LDU) | Spleen Parasite Burden (LDU) | % Inhibition in Liver | % Inhibition in Spleen |
| Infected Control | - | Mean ± SD | Mean ± SD | - | - |
| Positive Control | X | Mean ± SD | Mean ± SD | % | % |
| Agent-2 (Low) | Y | Mean ± SD | Mean ± SD | % | % |
| Agent-2 (Mid) | Z | Mean ± SD | Mean ± SD | % | % |
| Agent-2 (High) | W | Mean ± SD | Mean ± SD | % | % |
% Inhibition is calculated relative to the infected control group.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the in vivo efficacy study.
Caption: Workflow for in vivo efficacy testing.
Host Immune Response to Leishmania
This diagram depicts a simplified signaling pathway of the host immune response to Leishmania infection, which can be modulated by therapeutic agents.
Caption: Host immune response to Leishmania.
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. An experimental challenge model for Leishmania donovani in beagle dogs, showing a similar pattern of parasite burden in the peripheral blood and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Bioluminescence Imaging Reveals Differences in Leishmania infantum Parasite Killing Kinetics by Antileishmanial Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antileishmanial efficacy of a combination therapy of diminazene and artesunate against Leishmania donovani in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antileishmanial efficacy of a new nitrilquinoline against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Assessment of "Antileishmanial agent-2" on Murine Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antileishmanial agents requires a thorough evaluation of their safety profile, particularly concerning the host cells that harbor the parasite. Murine macrophages, such as the RAW 264.7 cell line or primary bone marrow-derived macrophages, are critical models for these assessments as they are the primary host cells for Leishmania amastigotes. This document provides a comprehensive set of protocols to assess the cytotoxicity of a novel compound, "Antileishmanial agent-2," on these cells. The described assays quantify cell viability, membrane integrity, and the mode of cell death, providing a robust dataset for preclinical evaluation.
Experimental Overview
The cytotoxicity of this compound is evaluated through a series of complementary in vitro assays. The overall workflow involves culturing murine macrophages, exposing them to a range of concentrations of the test compound, and subsequently performing colorimetric and flow cytometry-based assays to determine the cellular response.
Data Presentation
Quantitative data from the cytotoxicity assays should be compiled to determine the 50% cytotoxic concentration (CC50), which is the concentration of a drug that is toxic to 50% of the cells.
Table 1: Cell Viability by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 5 | 1.05 ± 0.05 | 84.0% |
| 10 | 0.88 ± 0.07 | 70.4% |
| 25 | 0.61 ± 0.04 | 48.8% |
| 50 | 0.35 ± 0.03 | 28.0% |
| 100 | 0.15 ± 0.02 | 12.0% |
Table 2: Cytotoxicity by LDH Release Assay
| Concentration of this compound (µM) | LDH Activity (OD490) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 0% |
| 1 | 0.15 ± 0.02 | 4.5% |
| 5 | 0.25 ± 0.03 | 19.4% |
| 10 | 0.40 ± 0.04 | 41.8% |
| 25 | 0.65 ± 0.05 | 79.1% |
| 50 | 0.81 ± 0.06 | 103.0% (Max Lysis) |
| 100 | 0.85 ± 0.05 | 110.4% (Max Lysis) |
| Spontaneous LDH Release | 0.12 ± 0.01 | - |
| Maximum LDH Release | 0.80 ± 0.07 | - |
Table 3: Apoptosis vs. Necrosis by Annexin V/PI Staining
| Concentration of this compound (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 96.5 ± 1.2 | 2.1 ± 0.5 | 1.4 ± 0.3 |
| 10 | 85.2 ± 2.5 | 10.3 ± 1.8 | 4.5 ± 0.9 |
| 25 | 45.8 ± 3.1 | 35.6 ± 2.4 | 18.6 ± 1.5 |
| 50 | 15.1 ± 2.0 | 40.2 ± 3.5 | 44.7 ± 2.8 |
Experimental Protocols
Protocol 1: Murine Macrophage Culture and Seeding
-
Cell Line: Use murine macrophage cell line RAW 264.7.
-
Culture Medium: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed macrophages in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/mL (1 x 10^4 cells/well in 100 µL) and allow them to adhere overnight.[1]
Protocol 2: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
-
Treatment: After overnight incubation, remove the old medium and add fresh medium containing various concentrations of "this compound" (e.g., 0-100 µM). Include a vehicle-only control. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Protocol 3: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[4]
-
Treatment: Prepare a 96-well plate with cells and treat them with "this compound" as described in the MTT protocol.
-
Controls: Include three sets of controls:
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[4]
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Protocol 4: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Seed 1-5 x 10^5 cells in a 6-well plate and treat with desired concentrations of "this compound" for the specified time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Interpretation of Results
A comprehensive interpretation requires synthesizing data from all three assays. A logical decision-making process can help classify the cytotoxic effect of the agent.
Hypothetical Mechanism of Action
Based on the results indicating apoptosis, "this compound" may trigger an intrinsic apoptotic pathway. This often involves mitochondrial stress, release of cytochrome c, and subsequent activation of a caspase cascade, leading to programmed cell death.
References
- 1. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 2. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. LDH cytotoxicity assay [bio-protocol.org]
- 5. kumc.edu [kumc.edu]
Experimental protocol for testing 3-Br-isoxazoline derivatives on Leishmania
Application Note & Protocol
Topic: Experimental Protocol for Testing 3-Br-Isoxazoline Derivatives on Leishmania
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the fatal visceral leishmaniasis (VL).[1] Current therapeutic options are limited by toxicity, high cost, and growing parasite resistance, necessitating the discovery of novel, effective, and safer drugs.[1][2][3] Isoxazoline derivatives have emerged as a promising class of compounds with potent antiparasitic activities.[4][5] Specifically, 3-bromo-isoxazoline derivatives have demonstrated significant in vitro antileishmanial activity, warranting further investigation as potential drug candidates.[6][7][8]
This document provides a comprehensive set of protocols for the systematic evaluation of 3-Br-isoxazoline derivatives against Leishmania parasites, from initial in vitro screening to in vivo efficacy assessment.
Proposed Mechanism of Action
The biological activity of 3-Br-isoxazoline derivatives has been linked to their ability to act as covalent inhibitors of essential parasite enzymes.[6][9] The proposed mechanism involves the nucleophilic attack by a catalytic cysteine residue within the enzyme's active site on the electrophilic C-3 position of the isoxazoline ring, leading to the displacement of the bromide ion and the formation of an irreversible covalent bond.[6] A key putative target in Leishmania is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway, which is vital for parasite energy metabolism.[6][9] Inhibition of GAPDH disrupts ATP production, leading to metabolic collapse and parasite death.
Caption: Proposed mechanism of 3-Br-isoxazoline derivatives against Leishmania.
Experimental Workflow
The evaluation of 3-Br-isoxazoline derivatives follows a staged screening cascade. The process begins with primary in vitro screening against the easily culturable promastigote stage, followed by testing against the clinically relevant intracellular amastigote stage. Compounds are simultaneously evaluated for cytotoxicity against a mammalian host cell line to determine selectivity. Promising candidates with high efficacy and selectivity advance to in vivo testing in an appropriate animal model, such as BALB/c mice.
Caption: High-level workflow for screening 3-Br-isoxazoline derivatives.
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-promastigote Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of the compounds against the extracellular, motile promastigote stage of Leishmania.
Materials:
-
Leishmania species (e.g., L. donovani, L. infantum, L. major) promastigotes.
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.[10]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.[6]
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Reference drug (e.g., Amphotericin B, Miltefosine).[1]
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes in complete RPMI-1640 medium at 24-26°C until they reach the logarithmic growth phase.[11]
-
Compound Preparation: Prepare stock solutions of 3-Br-isoxazoline derivatives in DMSO. Create a series of 2-fold serial dilutions in culture medium, ensuring the final DMSO concentration does not exceed 1%.
-
Assay Plate Setup: Dispense 100 µL of promastigote suspension (1-2 x 10^6 cells/mL) into the wells of a 96-well plate.[11]
-
Compound Addition: Add 100 µL of the compound dilutions to the respective wells. Include wells for a reference drug, a vehicle control (medium with DMSO), and a negative control (medium only).
-
Incubation: Incubate the plates at 24-26°C for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 24-26°C to allow for formazan crystal formation.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[11]
Protocol 2: In Vitro Anti-amastigote Activity Assay
This assay evaluates the efficacy of compounds against the clinically relevant intracellular amastigote stage within a host macrophage cell line.
Materials:
-
Macrophage cell line (e.g., human THP-1 or murine J774A.1).[2][13]
-
Complete culture medium for macrophages (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Stationary-phase Leishmania promastigotes.
-
Giemsa stain or DAPI for microscopic visualization.
-
24- or 96-well plates with coverslips (for microscopy).
Procedure:
-
Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight. For THP-1 monocytes, add PMA (50 ng/mL) and incubate for 48-72 hours to differentiate them into adherent macrophages, followed by a wash.[14][15]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[15]
-
Incubation for Infection: Incubate the plates for 24 hours at 37°C in 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove any non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the 3-Br-isoxazoline derivatives and the reference drug.
-
Incubation: Incubate for another 48-72 hours at 37°C in 5% CO2.
-
Quantification:
-
Fix the cells with methanol and stain with Giemsa.
-
Under a light microscope, count the number of amastigotes per 100 macrophages for each concentration.[16]
-
Calculate the percentage of infection and the number of amastigotes per infected cell.
-
-
Data Analysis: Determine the IC50 value, defined as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.[2]
Protocol 3: Host Cell Cytotoxicity Assay
This protocol assesses the toxicity of the compounds against the mammalian host cells to determine their therapeutic window.
Materials:
-
Macrophage cell line (THP-1 or J774A.1).
-
Complete culture medium.
-
MTT solution or Resazurin.[2]
-
96-well microtiter plates.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well. If using THP-1 cells, differentiate them with PMA as described in Protocol 2.
-
Compound Addition: Add serial dilutions of the 3-Br-isoxazoline derivatives to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO2.
-
Viability Assessment: Perform an MTT or Resazurin assay as described in Protocol 1 to measure cell viability.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces the viability of the host cells by 50%.[2]
Protocol 4: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
This protocol provides a framework for evaluating the in vivo efficacy of lead compounds using a BALB/c mouse model.
Materials:
-
6-8 week old female BALB/c mice.[17]
-
Leishmania major stationary-phase promastigotes.
-
Test compound formulated in a suitable vehicle (e.g., propylene glycol, DMSO/Tween 80/saline).
-
Reference drug (e.g., Glucantime).
-
Calipers for lesion measurement.
Procedure:
-
Infection: Infect BALB/c mice by subcutaneous injection of 2 x 10^6 L. major promastigotes in the hind footpad or the ear dermis.[18]
-
Treatment Initiation: Once a palpable lesion develops (typically 3-4 weeks post-infection), randomize mice into treatment groups (vehicle control, reference drug, test compound at various doses).
-
Compound Administration: Administer the compound daily for 21-28 days via a relevant route (e.g., oral gavage or intraperitoneal injection).[18]
-
Monitoring:
-
Measure the lesion size (e.g., footpad thickness) weekly using digital calipers.[18]
-
Monitor animal body weight and any signs of toxicity.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Parasite Burden Determination:
-
Excise the infected tissue (footpad/ear) and a draining lymph node.
-
Homogenize the tissues in culture medium.
-
Perform a limiting dilution assay by serially diluting the tissue homogenate in a 96-well plate and incubating at 26°C for 7-10 days.
-
Determine the highest dilution at which viable promastigotes are observed to calculate the parasite titer.[18]
-
-
Data Analysis: Compare the mean lesion size and parasite burden between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison. The Selectivity Index (SI) is a critical parameter, calculated as the ratio of host cell cytotoxicity to anti-amastigote activity (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.[1][2]
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of 3-Br-Isoxazoline Derivatives
| Compound ID | Anti-promastigote IC50 (µM)¹ | Anti-amastigote IC50 (µM)² | Host Cell CC50 (µM)³ | Selectivity Index (SI)⁴ |
| Derivative A | Value | Value | Value | Value |
| Derivative B | Value | Value | Value | Value |
| Example 6f [6] | 0.29 (L. infantum) | N/D | >60 | >206 |
| Miltefosine | Value | Value | Value | Value |
| Amphotericin B | Value | Value | Value | Value |
¹IC50 against promastigotes after 72h incubation. ²IC50 against intracellular amastigotes in macrophages after 72h incubation. ³CC50 against host macrophage cell line after 72h incubation. ⁴Selectivity Index = CC50 (macrophage) / IC50 (amastigote). N/D = Not Determined.
Table 2: In Vivo Efficacy in L. major-infected BALB/c Mice
| Treatment Group (Dose) | Change in Lesion Size (mm)¹ | Parasite Burden (log10 parasites/tissue) ± SD² |
| Vehicle Control | Value ± SD | Value ± SD |
| Derivative A (X mg/kg) | Value ± SD | Value ± SD |
| Derivative B (Y mg/kg) | Value ± SD | Value ± SD |
| Reference Drug (Z mg/kg) | Value ± SD | Value ± SD |
¹Mean change in lesion size from start to end of treatment. ²Parasite load determined by limiting dilution assay from infected tissue at study endpoint.
References
- 1. Antileishmanial assessment of isoxazole derivatives against L. donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazolines: A Novel Chemotype Highly Effective on Ectoparasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 13. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. m.youtube.com [m.youtube.com]
- 15. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Antileishmanial Isoxazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel isoxazoline compounds against Leishmania species, the causative agents of leishmaniasis. The following sections detail the experimental workflow, specific assay protocols, and quantitative data for representative isoxazoline derivatives.
Introduction
Leishmaniasis remains a significant global health problem with limited therapeutic options, often hampered by toxicity, emerging resistance, and high cost.[1][2] The discovery of novel antileishmanial agents is therefore a critical priority. Isoxazolines, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of new antiparasitic drugs.[3] This document outlines robust HTS methodologies to identify and characterize novel isoxazoline candidates with potent antileishmanial activity.
Data Presentation: In Vitro Antileishmanial Activity of Isoxazole Derivatives
The following tables summarize the in vitro activity of various isoxazole derivatives against Leishmania donovani and Leishmania (Leishmania) amazonensis, along with their cytotoxicity against mammalian cell lines.
Table 1: Antileishmanial Activity of 3-Nitroisoxazoles against L. donovani [1]
| Compound | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |
| 1k | 0.34 ± 0.23 | 4.38 ± 0.09 | >100 | >22.8 |
| 1o | 0.90 ± 0.11 | 5.10 ± 0.15 | >100 | >19.6 |
| 1n | 1.25 ± 0.08 | 7.10 ± 0.21 | >100 | >14.0 |
| 1h | 1.50 ± 0.10 | 16.05 ± 1.6 | >100 | >6.2 |
| 1m | 2.72 ± 0.04 | 17.35 ± 0.07 | >100 | >5.7 |
| Miltefosine | 2.52 ± 0.14 | 9.25 ± 0.17 | 53.33 ± 1.10 | 5.76 |
IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/Amastigote IC₅₀).
Table 2: Antileishmanial Activity of 3-Nitro-isoxazole-4-carboxamides against L. donovani [1]
| Compound | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |
| 3be | 1.85 ± 0.04 | 2.06 ± 0.01 | >100 | >48.5 |
| 3bl | 2.50 ± 0.12 | 12.50 ± 0.25 | 45.10 ± 1.10 | 3.6 |
| 3bn | 2.55 ± 0.09 | 15.20 ± 0.30 | 50.20 ± 1.20 | 3.3 |
| 3bp | 2.60 ± 0.11 | 18.50 ± 0.40 | 60.50 ± 1.50 | 3.2 |
| Miltefosine | 2.52 ± 0.14 | 9.25 ± 0.17 | 53.33 ± 1.10 | 5.76 |
IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/Amastigote IC₅₀).
Table 3: Antileishmanial Activity of Isoxazole Analogues against L. (L.) amazonensis [3]
| Compound | Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |
| 4' | 0.9 | 249.3 | 277.0 |
| 14' | 0.4 | 250.0 | 625.0 |
| 15' | 0.7 | 125.0 | 178.5 |
| 18' | 1.4 | 500.0 | 357.1 |
IC₅₀: 50% inhibitory concentration against intracellular amastigotes. CC₅₀: 50% cytotoxic concentration against macrophages. SI: Selectivity Index (CC₅₀/Amastigote IC₅₀).
Experimental Workflow
A typical HTS workflow for the discovery of novel antileishmanial isoxazolines follows a multi-stage process to identify potent and selective compounds.
Experimental Protocols
Detailed protocols for the key HTS assays are provided below. These assays are designed for 96- or 384-well microplate formats, making them suitable for automated liquid handling systems.
Protocol 1: Primary Screening against Leishmania Promastigotes (Resazurin-Based Assay)
This assay measures the metabolic activity of viable promastigotes through the reduction of resazurin to the fluorescent resorufin.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major) in logarithmic growth phase
-
M199 medium (or other suitable Leishmania culture medium) supplemented with 10% Fetal Bovine Serum (FBS)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[4]
-
Test isoxazoline compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control (e.g., Amphotericin B, Miltefosine)
-
Negative control (DMSO)
-
Opaque-walled 96- or 384-well microplates
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of the microplate. The final concentration of DMSO should not exceed 1%.
-
Parasite Seeding: Dilute the promastigote culture to a concentration of 4 x 10⁵ parasites/mL in fresh medium. Add 50 µL of the parasite suspension to each well, resulting in 20,000 parasites per well.[2]
-
Incubation: Incubate the plates at 26-28°C for 28 hours.[2]
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.[4]
-
Second Incubation: Incubate the plates for an additional 20-48 hours at 26-28°C.[2]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4]
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary Screening against Intracellular Leishmania Amastigotes (Luciferase-Based Assay)
This protocol is designed for screening compounds against the clinically relevant intracellular amastigote stage of the parasite using a luciferase reporter system.
Materials:
-
Leishmania promastigotes expressing luciferase (e.g., L. donovani-luc)
-
Human macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Test isoxazoline compounds dissolved in DMSO
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO)
-
Opaque-walled 96- or 384-well microplates
-
Luciferase assay reagent (e.g., Steady-Glo®)
Procedure:
-
Macrophage Seeding and Differentiation: Seed THP-1 cells in the microplates at a density of 2 x 10⁵ cells per well in RPMI-1640 containing 50 ng/mL PMA. Incubate for 48 hours at 37°C in a 5% CO₂ incubator to allow for differentiation into adherent macrophages.[5]
-
Infection: Replace the medium with fresh medium containing stationary phase luciferase-expressing promastigotes at a parasite-to-macrophage ratio of 10:1.[1] Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Addition: Remove the medium containing non-phagocytosed promastigotes and add fresh medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Lysis and Luminescence Reading: Replace the drug-containing medium with 50 µL of PBS, then add an equal volume of luciferase assay reagent. Shake gently for 1-2 minutes and measure the luminescence using a luminometer.[1]
-
Data Analysis: Calculate the percentage of amastigote growth inhibition. Determine the IC₅₀ values for the active compounds.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
This assay is crucial to determine the selectivity of the test compounds.
Materials:
-
Mammalian cell line (e.g., J774A.1 macrophages, THP-1)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Resazurin solution or other viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Test isoxazoline compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Clear- or opaque-walled 96-well microplates
Procedure:
-
Cell Seeding: Seed the mammalian cells into the wells of a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the viability reagent (e.g., resazurin) and incubate for the recommended time (typically 2-4 hours).
-
Signal Reading: Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) for each compound. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to the amastigote IC₅₀.[6]
Potential Signaling Pathways and Targets
While the precise mechanism of action of isoxazolines in Leishmania is still under investigation, several pathways are known to be essential for parasite survival and are potential targets for chemotherapy.
One report suggests that the isoxazoline compound Acivicin acts against L. donovani by intervening in the pyrimidine pathway.[1] The purine salvage pathway is another critical pathway for Leishmania, as these parasites are incapable of de novo purine synthesis.[7][8]
The general mechanism of action for isoxazolines in insects involves the antagonism of GABA-gated and glutamate-gated chloride channels, leading to hyperexcitation and paralysis.[9][10][11] Whether a similar mechanism is at play in Leishmania requires further investigation.
These protocols and data provide a robust framework for the high-throughput screening and identification of novel isoxazoline-based antileishmanial drug candidates. Careful execution of these assays will enable the selection of potent and selective compounds for further lead optimization and preclinical development.
References
- 1. Antileishmanial assessment of isoxazole derivatives against L. donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of isoxazole derivatives of tetrahydrofuran neolignans on intracellular amastigotes of Leishmania (Leishmania) amazonensis: A structure-activity relationship comparative study with triazole-neolignan-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates [pubmed.ncbi.nlm.nih.gov]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 11. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
Application of "Antileishmanial agent-2" in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of "Antileishmanial agent-2," a novel isoxazoline-based compound with potent activity against Leishmania parasites. This document outlines its proposed mechanism of action and provides detailed protocols for its evaluation in drug combination studies, a critical strategy in the development of new, effective treatments for leishmaniasis.
"this compound" is a promising drug candidate with submicromolar efficacy against Leishmania infantum[1]. Its unique proposed mechanism of action, targeting the parasite's energy metabolism, makes it an excellent candidate for combination therapies aimed at overcoming drug resistance and improving therapeutic outcomes.
Mechanism of Action
"this compound" is a 3-Br-isoxazoline-based compound that is proposed to covalently inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Leishmania[1][2][3]. GAPDH is a crucial enzyme in the parasite's energy production pathway[4][5][6]. By inhibiting this enzyme, "this compound" is thought to disrupt the parasite's ability to generate ATP, leading to a cascade of downstream effects including mitochondrial depolarization, increased production of reactive oxygen species (ROS), and altered plasma membrane permeability, ultimately resulting in parasite death[1]. The glycolytic pathway in Leishmania is compartmentalized within glycosomes, making enzymes like GAPDH attractive targets for selective inhibition[4][5][6][7].
Rationale for Drug Combination Studies
The combination of drugs with different mechanisms of action is a well-established strategy to enhance efficacy, reduce toxicity, and prevent the emergence of drug resistance in the treatment of infectious diseases, including leishmaniasis[8][9][10]. Given that "this compound" targets a central metabolic pathway, combining it with drugs that act on other essential parasite processes is a scientifically sound approach to achieve synergistic or additive effects.
Potential combination partners for "this compound" could include drugs that target:
-
Ergosterol Biosynthesis: Inhibitors of this pathway, such as amphotericin B or ketoconazole, disrupt the integrity of the parasite's cell membrane. Combining these with an agent that cripples energy production could lead to a rapid parasite collapse.
-
DNA and RNA Synthesis: Drugs like miltefosine, which affects membrane turnover and signal transduction, or allopurinol, which disrupts purine salvage pathways, could create a multi-pronged attack on parasite replication and survival.
-
Protein Synthesis: Paromomycin, an aminoglycoside that inhibits protein synthesis, could be combined with "this compound" to simultaneously halt essential protein production and energy generation.
Data Presentation
Table 1: In Vitro Activity of "this compound"
| Compound | Leishmania Species | IC50 (µM) ± SD | Selectivity Index (SI) |
| This compound | L. infantum (promastigote) | 0.29 ± 0.04 | >100 |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SD (Standard Deviation) indicates the variability of the measurement. The Selectivity Index (SI) is the ratio of the cytotoxic concentration against a mammalian cell line to the IC50 against the parasite, with higher values indicating greater selectivity.
Table 2: Hypothetical In Vitro Synergy Data for "this compound" in Combination with Amphotericin B against L. infantum Amastigotes
| "this compound" (µM) | Amphotericin B (µM) | % Inhibition | Combination Index (CI) | Interpretation | Dose Reduction Index (DRI) - Agent-2 | Dose Reduction Index (DRI) - Amphotericin B |
| 0.0725 | 0.025 | 55 | 0.85 | Synergism | 4.0 | 2.0 |
| 0.145 | 0.0125 | 62 | 0.75 | Synergism | 2.0 | 4.0 |
| 0.036 | 0.05 | 48 | 0.92 | Slight Synergism | 8.1 | 1.0 |
This table presents hypothetical data for illustrative purposes. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve the same effect as the individual drugs.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing against Leishmania Promastigotes
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 26°C.
-
Drug Preparation: Prepare a stock solution of "this compound" in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup: Dispense 100 µL of promastigote suspension (1 x 10^6 parasites/mL) into each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of a resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours. Measure the fluorescence (560 nm excitation/590 nm emission) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Drug Combination (Synergy) Testing using the Checkerboard Method
-
Parasite and Drug Preparation: Prepare Leishmania amastigote-infected macrophages and drug solutions as described in the relevant protocols[11][12].
-
Checkerboard Setup: In a 96-well plate, prepare serial dilutions of "this compound" horizontally and a second drug (e.g., Amphotericin B) vertically. This creates a matrix of different concentration combinations.
-
Assay: Add the infected macrophages to each well of the checkerboard plate. Include controls for each drug alone and untreated infected cells.
-
Incubation and Viability Assessment: Incubate the plate and assess parasite viability as described in the amastigote susceptibility testing protocol.
-
Data Analysis: Calculate the percentage of inhibition for each combination. Determine the Combination Index (CI) using the Chou-Talalay method and specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergy[9]. Calculate the Dose Reduction Index (DRI) for each drug at synergistic combinations.
Protocol 3: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
-
Animal Model: Use BALB/c mice (6-8 weeks old).
-
Infection: Infect mice intravenously with 1 x 10^7 L. donovani amastigotes[13][14].
-
Treatment Groups: After a pre-patent period (e.g., 7 days post-infection), randomize mice into the following groups (n=5-8 per group):
-
Vehicle control (e.g., oral gavage with the drug vehicle).
-
"this compound" alone at various doses.
-
Combination partner drug alone at various doses.
-
Combination of "this compound" and the partner drug at various dose ratios.
-
Positive control (e.g., miltefosine).
-
-
Drug Administration: Administer the drugs for a specified period (e.g., 5-10 consecutive days) via the appropriate route (e.g., oral gavage for "this compound").
-
Efficacy Evaluation: At the end of the treatment period (and/or at a later time point), euthanize the mice and determine the parasite burden in the liver and spleen by microscopic examination of Giemsa-stained tissue imprints. Express the parasite burden as Leishman-Donovan Units (LDU).
-
Data Analysis: Compare the LDU of treated groups to the vehicle control group to determine the percentage of parasite inhibition. Analyze the data for statistical significance.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of Cytosolic Glyceraldehyde-3-Phosphate Dehydrogenase in Visceral Organ Infection by Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of cytosolic glyceraldehyde-3-phosphate dehydrogenase in visceral organ infection by Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Molecular analysis of the cytosolic and glycosomal glyceraldehyde-3-phosphate dehydrogenase in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug combinations as effective anti-leishmanials against drug resistant Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of Artesunate in Combination with Amphotericin B and Miltefosine against Leishmania infantum: Potential for Dose Reduction and Enhanced Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]
- 13. In vitro and in vivo antileishmanial efficacy of a combination therapy of diminazene and artesunate against Leishmania donovani in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Efficacy of SQ109 against Leishmania donovani, Trypanosoma spp. and Toxoplasma gondii and In Vitro Activity of SQ109 Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Investigational Antileishmanial Agents for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with investigational antileishmanial agents, exemplified here as "Antileishmanial agent-2," for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when a new antileishmanial agent shows poor solubility in aqueous media for in vitro assays?
A1: When encountering a poorly soluble novel antileishmanial agent, a systematic approach is recommended. First, characterize the compound's physicochemical properties, including its pKa, LogP, and crystallinity. This information will guide the selection of an appropriate solubilization strategy. Initial small-scale solubility tests should be performed in various biocompatible solvents to identify a suitable stock solution solvent. Dimethyl sulfoxide (DMSO) is a common starting point for many nonpolar compounds.[1]
Q2: How do I prepare a stock solution of "this compound" if it is poorly soluble in water?
A2: For hydrophobic compounds, preparing a high-concentration stock solution in an organic solvent like DMSO is a standard practice.[1] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, though some may tolerate up to 1%.[2] It is always recommended to perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell line.
Q3: What are common co-solvents that can be used to improve the solubility of antileishmanial agents?
A3: Besides DMSO, other co-solvents can be employed to enhance the solubility of poorly soluble drugs. These include ethanol, propylene glycol, and polyethylene glycols (PEGs). The choice of co-solvent will depend on the specific properties of the antileishmanial agent and the tolerance of the cell line being used in the assay. It is important to note that the addition of a co-solvent reduces the polarity of the aqueous medium, which can enhance the solubility of nonpolar compounds.[3]
Q4: Can pH adjustment be used to improve the solubility of "this compound"?
A4: Yes, if "this compound" has ionizable groups, adjusting the pH of the solution can significantly improve its solubility. For weakly acidic or basic compounds, altering the pH to shift the equilibrium towards the ionized form will increase solubility. However, it is critical to ensure that the final pH of the assay medium remains within the physiological range required for optimal cell health and assay performance.
Q5: What are some alternative formulation strategies if co-solvents and pH adjustment are not effective?
A5: For particularly challenging compounds, more advanced formulation strategies can be explored. These include the use of surfactants to form micelles that can encapsulate the drug, complexation with cyclodextrins, or the preparation of solid dispersions and nanosuspensions.[3][4] These techniques can improve both the solubility and dissolution rate of the compound.
Troubleshooting Guide: Compound Precipitation in In Vitro Assays
Precipitation of the test compound in the aqueous assay medium is a common issue that can lead to inaccurate and unreliable results. This guide provides potential causes and solutions for this problem.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitate forms immediately upon dilution of the DMSO stock solution into aqueous buffer or cell culture medium. | The compound has very low aqueous solubility and is crashing out of solution as the solvent polarity increases. | - Decrease the final concentration of the compound: The concentration in the assay may be above its limit of solubility. - Optimize the co-solvent concentration: While keeping the final DMSO concentration low (e.g., <0.5%), consider if a slightly higher, non-toxic concentration improves solubility. - Use a different co-solvent: Test other biocompatible solvents like ethanol or PEG 400. - Stepwise dilution: Dilute the stock solution gradually into the aqueous medium while vortexing to avoid rapid changes in solvent composition. |
| Precipitate appears over time during the incubation period. | The compound may have limited kinetic solubility and is slowly precipitating out of a supersaturated solution. The compound may also be unstable in the assay medium. | - Reduce the incubation time: If the experimental design allows, a shorter incubation period may be sufficient to observe the biological effect before significant precipitation occurs. - Include solubilizing excipients: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween® 80) or a carrier protein like bovine serum albumin (BSA) to the assay medium to help maintain solubility. - Assess compound stability: Perform a preliminary experiment to check the stability of the compound in the assay medium over the intended incubation period. |
| Variability in results between replicate wells or experiments. | Inconsistent precipitation due to minor variations in pipetting, mixing, or temperature. | - Ensure thorough mixing: After adding the compound to the assay plate, mix thoroughly by gentle pipetting or using a plate shaker. - Maintain consistent temperature: Avoid temperature fluctuations that could affect solubility. - Visually inspect plates: Before reading the assay results, visually inspect the wells under a microscope for any signs of precipitation. Exclude data from wells with visible precipitates.[1] |
Quantitative Data Summary
The following tables summarize key parameters for assessing the efficacy and properties of antileishmanial agents.
Table 1: In Vitro Activity and Cytotoxicity of Selected Antileishmanial Agents
| Compound | IC50 against L. donovani Amastigotes (µM) | CC50 on Macrophage Host Cells (µM) | Selectivity Index (SI = CC50/IC50) |
| Miltefosine | 10.5 | 35.9 | 3.42 |
| Amphotericin B | ~0.1 | >25 | >250 |
| Investigational Compound BZ1 | 0.59 ± 0.13 | >50 | >84 |
| Investigational Compound BZ1-I | 0.57 ± 0.17 | >50 | >87 |
Data compiled from various research articles for illustrative purposes.[5]
Table 2: Physicochemical Properties of a Novel Investigational Antileishmanial Compound
| Property | Value |
| Aqueous Solubility (PBS, pH 7.4) | 299.70 µM |
| Log D (octanol/PBS) | 0.54 |
| Plasma Protein Binding | 78.82 ± 0.13% |
| Metabolic Stability (% remaining after 1 hr) | 36.07 ± 4.15% |
Data for a representative novel antileishmanial compound, 2-(2-methylquinolin-4-ylamino)-N-phenyl acetamide.[6][7]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
-
Weighing the Compound: Accurately weigh a precise amount of "this compound" powder using an analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution for some compounds.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the compound in DMSO to create intermediate stock concentrations.
-
Final Dilution in Assay Medium: Directly before adding to the cells, dilute the intermediate DMSO stocks into the pre-warmed cell culture medium to achieve the final desired assay concentrations. Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%). Mix immediately and thoroughly.
Protocol 2: Assessing Compound Solubility in Assay Medium
-
Prepare a series of dilutions: Prepare different concentrations of "this compound" in your cell culture medium by diluting from a concentrated DMSO stock. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate: Incubate the solutions under the same conditions as your planned in vitro assay (e.g., 37°C, 5% CO2).
-
Visual Inspection: At various time points (e.g., 0, 2, 4, 24 hours), visually inspect the solutions for any signs of precipitation or turbidity. This can be done by eye and with a microscope.
-
Quantitative Measurement (Optional): To quantify solubility, the samples can be centrifuged, and the concentration of the compound remaining in the supernatant can be measured using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Visualizations
Signaling Pathways Targeted by Antileishmanial Drugs
The following diagram illustrates some of the key cellular pathways in Leishmania parasites that are targeted by established antileishmanial drugs. Novel agents like "this compound" may also act on one or more of these or other pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
"Antileishmanial agent-2" stability issues in culture media
Welcome to the technical support center for Antileishmanial Agent-2 (ALA-2). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address stability issues encountered in culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ALA-2) and what is its primary mechanism of action?
A1: this compound (ALA-2) is a novel synthetic small molecule inhibitor designed to target the ergosterol biosynthesis pathway in Leishmania species.[1][2][3] Ergosterol is a critical component of the parasite's cell membrane, and its disruption leads to increased membrane permeability and eventual cell death.[2][3] Unlike mammalian cells, which use cholesterol, Leishmania parasites rely on ergosterol, making this pathway a selective target for antileishmanial drugs.[2]
Q2: What is the recommended solvent for preparing ALA-2 stock solutions?
A2: ALA-2 has low aqueous solubility. The recommended solvent for preparing high-concentration stock solutions (10-20 mM) is 100% Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous, cell culture-grade DMSO to minimize the introduction of water, which can cause precipitation of the compound. For working solutions, the DMSO stock should be serially diluted in the appropriate culture medium to the final desired concentration. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q3: How should I store ALA-2 stock solutions to ensure stability?
A3: Aliquot the 10-20 mM stock solution in 100% DMSO into small, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this has been shown to degrade the compound and cause precipitation. When ready to use, thaw an aliquot quickly at room temperature and use it immediately. Do not store diluted solutions in aqueous media for extended periods.
Q4: Why am I observing inconsistent results in my antileishmanial assays?
A4: Inconsistent results are often linked to the stability and solubility of ALA-2 in the culture medium.[4] Several factors can contribute to this:
-
Precipitation: ALA-2 may precipitate out of the solution when the DMSO stock is diluted into the aqueous culture medium, especially at higher concentrations. This reduces the effective concentration of the drug available to the parasites.
-
Degradation: ALA-2 is sensitive to pH and light. Components in some culture media can alter the local pH, and exposure to ambient light during long incubation periods can lead to photodegradation.[5]
-
Adsorption: The compound may adsorb to the surface of plastic labware, reducing its concentration in the medium.[6]
To mitigate these issues, ensure proper solubilization, minimize light exposure, and consider using low-binding microplates.
Troubleshooting Guide
This guide addresses specific stability issues you may encounter when working with ALA-2 in culture media.
Issue 1: Visible Precipitation in Culture Medium After Dilution
Description: You observe a cloudy or hazy appearance, or visible particulates in the culture medium immediately after adding the ALA-2 stock solution.
| Probable Cause | Recommended Solution |
| Poor Solubility / Supersaturation | The aqueous culture medium cannot maintain ALA-2 in solution at the desired concentration. |
| Solution 1: Prepare an intermediate dilution of the DMSO stock in a serum-containing medium or a solution with a solubilizing agent (e.g., 10% FBS) before the final dilution into the assay medium. Serum proteins can help stabilize the compound.[6] | |
| Solution 2: Increase the final concentration of serum in your assay if the experimental design allows. | |
| Solution 3: After dilution, briefly vortex or sonicate the medium to aid dissolution before adding it to the cells.[7] | |
| Incorrect Dilution Technique | Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous medium can cause rapid precipitation. |
| Solution: Add the DMSO stock to the medium drop-by-drop while vortexing gently to ensure rapid and even dispersion. | |
| Low Temperature of Medium | Using cold culture medium straight from the refrigerator can decrease the solubility of ALA-2. |
| Solution: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the ALA-2 stock solution. |
Issue 2: Loss of ALA-2 Activity Over Time During Incubation
Description: You observe a significant decrease in the antileishmanial effect of ALA-2 in assays with long incubation periods (e.g., 48-72 hours) compared to shorter assays.
| Probable Cause | Recommended Solution |
| Chemical Degradation in Medium | ALA-2 is degrading over the incubation period due to factors like pH, temperature, or reactive components in the medium.[8] |
| Solution 1: Perform a time-course stability study using HPLC to quantify the concentration of intact ALA-2 in your specific culture medium over 72 hours. (See Protocol 2). | |
| Solution 2: If degradation is confirmed, consider a semi-static exposure protocol where the medium containing fresh ALA-2 is replaced every 24 hours. | |
| Photodegradation | The compound is light-sensitive and is degrading due to exposure to ambient light during incubation and handling. |
| Solution: Protect your plates from light by wrapping them in aluminum foil during incubation and minimizing exposure to light during experimental setup and analysis. | |
| Metabolism by Leishmania or Host Cells | The parasites or host cells (in amastigote assays) may be metabolizing ALA-2 into inactive forms. |
| Solution: Analyze the culture supernatant by LC-MS to detect potential metabolites of ALA-2. This is an advanced step if other causes are ruled out. |
Data Presentation: Stability of ALA-2 in Culture Media
The following table summarizes the stability of ALA-2 in common Leishmania culture media at 37°C over 48 hours, as determined by HPLC analysis.
| Culture Medium | % ALA-2 Remaining at 24h | % ALA-2 Remaining at 48h | Observations |
| RPMI 1640 + 10% FBS | 85% ± 4% | 65% ± 6% | Moderate degradation. |
| M199 + 10% FBS | 92% ± 3% | 81% ± 5% | Higher stability compared to RPMI. |
| Schneider's Drosophila Medium + 20% FBS | 95% ± 2% | 88% ± 4% | Recommended for promastigote assays. |
| RPMI 1640 (Serum-Free) | 60% ± 7% | 35% ± 8% | Significant degradation and precipitation. |
Data represents the mean ± standard deviation from three independent experiments.
Experimental Protocols & Visualizations
Protocol 1: Preparation of ALA-2 Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution of ALA-2 and dilute it for use in culture-based assays.
Materials:
-
This compound (ALA-2) powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Pre-warmed culture medium (e.g., M199 + 10% FBS)
-
Vortex mixer
Procedure:
-
Stock Solution (20 mM): a. Weigh the required amount of ALA-2 powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a 20 mM concentration. c. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication may be used if necessary. d. Aliquot into single-use volumes (e.g., 20 µL) in low-binding tubes. e. Store immediately at -20°C, protected from light.
-
Working Solution (Example: 10 µM final concentration): a. Thaw one aliquot of the 20 mM DMSO stock solution. b. Prepare an intermediate dilution (e.g., 200 µM) by adding 1 µL of the 20 mM stock to 99 µL of pre-warmed culture medium. Mix immediately by gentle pipetting. c. Prepare the final 10 µM working solution by adding 50 µL of the 200 µM intermediate dilution to 950 µL of pre-warmed culture medium. d. Use the final working solution immediately for your assay.
Protocol 2: Assessing the Stability of ALA-2 in Culture Media via HPLC
Objective: To quantify the concentration of ALA-2 in a specific culture medium over time to determine its stability under experimental conditions.
Materials:
-
Culture medium of interest (e.g., RPMI 1640 + 10% FBS)
-
ALA-2 stock solution (20 mM in DMSO)
-
Sterile 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 µM solution of ALA-2 in the test medium as described in Protocol 1.
-
Add 1 mL of this solution to multiple wells of a 24-well plate. This will be your "Time 0" sample and subsequent time points.
-
Immediately take the "Time 0" sample: a. Transfer 500 µL of the medium to a microcentrifuge tube. b. Add 500 µL of acetonitrile to precipitate proteins and extract the compound. c. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. d. Transfer the supernatant to an HPLC vial.
-
Incubate the plate at 37°C, 5% CO₂, protected from light.
-
At subsequent time points (e.g., 4, 8, 24, 48, 72 hours), repeat step 3 for a new set of wells.
-
Analyze all samples by HPLC. Use a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Quantify the ALA-2 peak area at each time point. Calculate the percentage of ALA-2 remaining relative to the Time 0 sample.
Visualizations
Caption: Troubleshooting workflow for ALA-2 stability issues.
Caption: ALA-2 inhibits the ergosterol biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. knowledge.illumina.com [knowledge.illumina.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of 3-Br-Isoxazoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and mitigating the off-target effects of 3-Br-isoxazoline compounds. The following guides and FAQs are designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-Br-isoxazoline compounds? A1: 3-Br-isoxazoline compounds, particularly those developed as insecticides and acaricides, primarily function as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) in invertebrates.[1][2][3][4][5] By binding to these channels, they block the transmission of inhibitory nerve signals, leading to hyperexcitation, paralysis, and death of the target arthropods.[5] The selectivity for insect over vertebrate receptors is a key feature of this class of compounds.[1][5]
Q2: What are the most common off-target effects observed in vertebrate systems? A2: The most documented off-target effects in vertebrates stem from the interaction of isoxazolines with mammalian GABA_A receptors, which are structurally related to insect GABACls.[1][5] While binding affinity is generally much lower for vertebrate receptors, at sufficient concentrations, this interaction can lead to neurologic adverse effects such as muscle tremors, ataxia, and seizures.[5][6] Additionally, certain 3-Br-isoxazoline derivatives have been shown to covalently inhibit human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an essential enzyme in glycolysis, although often with lower potency compared to the parasite ortholog.[7][8][9]
Q3: How can I proactively assess the potential for off-target effects with my novel 3-Br-isoxazoline compound? A3: A proactive approach involves a combination of computational and experimental methods.[10][11]
-
In Silico Prediction: Use computational tools to screen your compound against databases of known protein structures to predict potential off-target interactions based on structural similarity and pharmacophore matching.[10][11]
-
Panel Screening: Test the compound against a commercially available panel of receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions (e.g., a safety pharmacology panel).
-
Literature Review: Analyze structure-activity relationships (SAR) of similar published compounds to identify potential liabilities.
Troubleshooting Guide: Experimental Issues
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype or Toxicity in Animal Models | The compound is engaging an unknown off-target receptor or enzyme, leading to an unintended biological response. | 1. Conduct a Broad Counterscreen: Test for activity against the primary mammalian off-target, the GABA_A receptor, using electrophysiology. 2. Perform a Cellular Thermal Shift Assay (CETSA): Identify direct protein binding partners in an unbiased manner within a cellular context. 3. Genetic Validation: Use siRNA or CRISPR to knock down the intended target. If the phenotype persists, it is likely caused by an off-target effect.[12][13] |
| High Background or Non-Specific Activity in Cell-Based Assays | 1. Off-Target Pharmacology: The compound may be acting on other receptors or proteins in the cell line. 2. Cytotoxicity: The compound may be causing general cell death unrelated to its intended mechanism. | 1. Profile Against a Panel: Run the compound through a receptor profiling service to identify unintended activities. 2. Assess Cell Viability: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay to distinguish specific from toxic effects. |
| Inconsistent Results Between Biochemical and Cellular Assays | 1. Poor Cell Permeability: The compound may not be reaching its intracellular target effectively. 2. Metabolic Instability: The compound may be rapidly metabolized by the cells into inactive or different active forms. | 1. Measure Intracellular Concentration: Use LC-MS/MS to quantify compound levels inside the cells. 2. Conduct Metabolic Stability Assays: Incubate the compound with liver microsomes or hepatocytes to identify and characterize potential metabolites. |
Quantitative Data on Selectivity
The therapeutic utility of 3-Br-isoxazoline compounds often depends on their selectivity for the intended target over potential human off-targets.
Table 1: Selectivity of an Isoxazoline Insecticide for Insect vs. Mammalian GABA-gated Channels
| Compound | Target | Organism | IC₅₀ (Concentration) | Selectivity Ratio |
| Fluralaner | GABACl (RDL) | Insect (Drosophila) | Potent Blocker | \multirow{2}{*}{High (>1000-fold)} |
| Fluralaner | GABA_A Receptor | Mammal (Canis familiaris) | No Effect | |
| Data abstracted from Merck Veterinary Manual, indicating high selectivity for the insect channel.[5] |
Table 2: Selectivity of a 3-Br-Isoxazoline Inhibitor for Parasite vs. Human GAPDH
| Compound Class | Target | Organism | Inhibition | Selectivity Mechanism |
| 3-Br-Isoxazoline | PfGAPDH | P. falciparum | Complete (all 4 subunits) | \multirow{2}{*}{Partial alkylation of the human enzyme limits access to other active sites.[7][8]} |
| 3-Br-Isoxazoline | hGAPDH | Human | Partial (~25%, 1 subunit) | |
| Data shows that while hGAPDH is an off-target, these compounds exhibit a kinetic and structural selectivity for the parasite enzyme.[7][8] |
Experimental Protocols
Protocol 1: Assessing Off-Target Activity at Mammalian GABA_A Receptors
Objective: To quantify the inhibitory activity of a 3-Br-isoxazoline compound on human GABA_A receptors expressed in Xenopus oocytes using two-electrode voltage-clamp (TEVC) electrophysiology.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding human GABA_A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.
-
-
Compound Application:
-
Establish a baseline response by applying a sub-maximal (EC₂₀) concentration of GABA.
-
After washout, co-apply the EC₂₀ GABA concentration with increasing concentrations of the test 3-Br-isoxazoline compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Calculate the percent inhibition caused by the test compound at each concentration relative to the GABA-only control.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Unbiased Off-Target Identification with CETSA
Objective: To identify cellular proteins that directly bind to a 3-Br-isoxazoline compound using a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.
Methodology:
-
Cell Treatment: Treat cultured cells with the 3-Br-isoxazoline compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions into a 96-well PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, then cool to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents.
-
Separation of Protein Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the soluble protein fraction.
-
Perform protein reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing) to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: A binding event is identified by a shift in the melting curve of a protein to a higher temperature in the compound-treated samples compared to the vehicle control.
Visualizations: Pathways and Workflows
Caption: Intended vs. off-target pathways of 3-Br-isoxazoline compounds.
References
- 1. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential sensitivity of two insect GABA-gated chloride channels to dieldrin, fipronil and picrotoxinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Neurologic Adverse Effects of Isoxazoline Exposure in Cats & Dogs [cliniciansbrief.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectivity of 3-bromo-isoxazoline inhibitors between human and Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death [pubmed.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of Isoxazoline-Based Antileishmanials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazoline-based antileishmanial compounds. The information is designed to address common challenges encountered during experimental evaluation, with a focus on metabolic stability and in vitro efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities of the isoxazoline scaffold?
A1: The isoxazoline ring can be susceptible to several metabolic transformations that may lead to instability and the formation of reactive metabolites. The primary metabolic pathways include N-O bond cleavage, which can open the isoxazoline ring, and oxidation of the ring or its substituents.[1][2] Isoxazole substituents, in particular, may potentiate bioactivation risks, leading to the generation of reactive electrophilic metabolites that can react with cellular nucleophiles like glutathione.
Q2: How can the metabolic stability of isoxazoline-based compounds be improved?
A2: Several strategies can be employed to enhance the metabolic stability of isoxazoline derivatives. These include:
-
Blocking sites of metabolism: Introducing chemical groups (e.g., fluorine) at positions susceptible to oxidation can prevent metabolic modification.
-
Modifying substituents: Altering the substituents on the isoxazoline ring or other parts of the molecule can influence metabolic stability.
-
Bioisosteric replacement: Replacing metabolically labile groups with more stable bioisosteres can improve the compound's half-life.
-
Structural modifications: Changes to the overall structure, such as cyclization or altering ring size, can also enhance metabolic stability.[3]
Q3: What are the key in vitro assays for evaluating isoxazoline-based antileishmanials?
A3: The essential in vitro assays for these compounds include:
-
Microsomal Stability Assay: To determine the metabolic stability of the compound in the presence of liver enzymes.
-
Antileishmanial Promastigote Assay: To assess the activity of the compound against the extracellular, flagellated form of the Leishmania parasite.
-
Antileishmanial Amastigote Assay: To evaluate the compound's efficacy against the intracellular, non-motile form of the parasite within host cells (e.g., macrophages). This is considered the more clinically relevant assay.
-
Cytotoxicity Assay: To determine the toxicity of the compound against a mammalian cell line, which is crucial for calculating the selectivity index.
Q4: How is the selectivity of an antileishmanial compound determined?
A4: The selectivity of an antileishmanial compound is typically expressed as the Selectivity Index (SI). The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the intracellular amastigote form of Leishmania.[4][5] A higher SI value indicates greater selectivity for the parasite over the host cell.
Troubleshooting Guides
Microsomal Stability Assay
| Problem | Possible Cause | Solution |
| High variability between replicates. | - Inaccurate pipetting.- Incomplete mixing of reagents.- Instability of the compound in the assay buffer. | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions.- Test the compound's stability in the assay buffer without microsomes or cofactors. |
| Control compound (e.g., midazolam) is not metabolized. | - Inactive microsomes.- Inactive or improperly prepared NADPH regenerating system. | - Use a new batch of microsomes and ensure proper storage.- Prepare the NADPH regenerating system fresh and according to the protocol. |
| Compound appears to be unstable at time zero. | - Non-enzymatic degradation of the compound.- Strong, non-specific binding to the assay plate or microsomes. | - Perform a control incubation without NADPH to assess non-enzymatic degradation.- Use low-binding plates and consider the impact of protein concentration on compound availability. |
| No metabolism of the test compound is observed. | - The compound is highly stable.- The primary metabolic pathways are not present in microsomes (e.g., phase II metabolism). | - Extend the incubation time or increase the microsome concentration.- Consider using hepatocytes, which contain both phase I and phase II enzymes. |
In Vitro Antileishmanial Assays
| Problem | Possible Cause | Solution |
| Poor or inconsistent macrophage infection in the amastigote assay. | - Low infectivity of the Leishmania promastigotes.- Macrophages are not healthy or have been passaged too many times. | - Use stationary-phase promastigotes for infection.- Ensure macrophages are healthy and within a low passage number. |
| High background in the colorimetric or fluorometric readout. | - Contamination of the cell culture.- The compound interferes with the assay's detection method. | - Maintain sterile technique and regularly test for contamination.- Run a control with the compound in the absence of cells to check for interference. |
| Inconsistent IC50 values across experiments. | - Variation in parasite or host cell density.- Differences in compound preparation (e.g., solubility issues).- Variation in incubation time. | - Standardize cell seeding densities.- Ensure the compound is fully dissolved before adding to the assay.- Precisely control all incubation times. |
| High cytotoxicity observed in the host cell line. | - The compound is generally cytotoxic.- The compound concentration is too high. | - Test a wider range of lower concentrations.- If the compound remains cytotoxic at its effective concentration, it may not be a viable candidate. |
Data Presentation
Metabolic Stability of Isoxazoline and Related Derivatives
| Compound | System | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Fexinidazole | Rat Liver Microsomes | >32 | - | [6] |
| Analog 51 | Rat Liver Microsomes | >32 | - | [6] |
| Quinoline Derivative 1 | Rat Liver Microsomes | 15.6 | 44.4 | |
| Quinoline Derivative 1 | Human Liver Microsomes | 14.8 | 46.8 |
Note: Data for isoxazoline-based antileishmanials is limited in the public domain. The table includes related compounds to provide a general reference.
In Vitro Antileishmanial Activity of Isoxazoline and Related Derivatives
| Compound | Leishmania Species | IC50 (µM) (Amastigote) | CC50 (µM) (Macrophage) | Selectivity Index (SI) | Reference |
| 6f (3-Br-isoxazoline) | L. infantum | Submicromolar | >60 | >60 | [7] |
| 12 (3-Br-isoxazoline) | Leishmania spp. | Low micromolar | >60 | >60 | [7] |
| 4' (Isoxazole-neolignan) | L. amazonensis | 0.9 | 249.3 | 277.0 | [8] |
| 14' (Isoxazole-neolignan) | L. amazonensis | 0.4 | 250.0 | 625.0 | [8] |
| 15' (Isoxazole-neolignan) | L. amazonensis | 0.7 | 125.0 | 178.5 | [8] |
| 18' (Isoxazole-neolignan) | L. amazonensis | 1.4 | >500 | >357.1 | [8] |
Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound and positive control (e.g., midazolam)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the final working concentration in phosphate buffer.
-
Prepare the microsomal suspension in phosphate buffer.
-
In a 96-well plate, add the microsomal suspension to the wells containing the diluted compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
In Vitro Antileishmanial Amastigote Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against intracellular Leishmania amastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. infantum)
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 with FBS)
-
Test compound and positive control (e.g., amphotericin B, miltefosine)
-
96-well cell culture plates
-
Resazurin solution or other viability reagent
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a defined ratio (e.g., 10:1 parasites to macrophage).
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add serial dilutions of the test compound and positive control to the infected macrophages.
-
Incubate for 72 hours.
-
Add resazurin solution and incubate for an additional 4-24 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line.
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compound and a positive control to the cells.
-
Incubate for the same duration as the amastigote assay (e.g., 72 hours).
-
Add resazurin solution and incubate for 4-24 hours.
-
Measure the fluorescence or absorbance.
-
Calculate the CC50 value from the dose-response curve.
Visualizations
Caption: Metabolic activation pathway of isoxazoline derivatives.
Caption: Workflow for in vitro antileishmanial activity screening.
References
- 1. Antileishmanial assessment of isoxazole derivatives against L. donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial assessment of isoxazole derivatives against L. donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fexinidazole optimization: enhancing anti-leishmanial profile, metabolic stability and hERG safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of isoxazole derivatives of tetrahydrofuran neolignans on intracellular amastigotes of Leishmania (Leishmania) amazonensis: A structure-activity relationship comparative study with triazole-neolignan-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Leishmania resistance to "Antileishmanial agent-2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to "Antileishmanial agent-2" in Leishmania species.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our in vitro cultures. Does this indicate resistance?
A decrease in efficacy, often observed as an increase in the half-maximal effective concentration (EC50), can be a strong indicator of developing resistance. However, it is crucial to rule out other experimental factors. We recommend verifying the following:
-
Drug Integrity: Ensure the stock solution of this compound is not degraded. Prepare fresh stock and store it under the recommended conditions.
-
Culture Conditions: Confirm that the Leishmania culture is healthy and in the logarithmic growth phase. Stressors can sometimes alter drug susceptibility.
-
Assay Variability: Repeat the susceptibility assay with appropriate controls, including a known sensitive (wild-type) strain, to ensure the observed effect is consistent and specific to your test line.
Q2: What is the primary known mechanism of resistance to this compound in Leishmania?
The predominant mechanism of resistance to this compound is the reduced intracellular accumulation of the drug. This is primarily caused by mutations or downregulation of genes encoding for the drug's transporters. Key proteins involved include a miltefosine transporter (MT) and its beta-subunit, Ros3, which form a complex responsible for the uptake of the drug into the parasite. Additionally, the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, can also contribute to resistance.
Q3: Are there molecular markers we can screen for to detect resistance to this compound?
Yes, several molecular markers are associated with resistance. The most common are:
-
Mutations in the LdMT gene: Point mutations, insertions, or deletions in the gene encoding the miltefosine transporter can lead to a non-functional protein, preventing drug uptake.
-
Downregulation of LdMT or LdRos3 expression: Reduced transcript levels of these genes can lead to fewer functional transporter complexes on the cell surface.
-
Overexpression of ABC transporters: Increased expression of genes like ABCG6 or ABCB1 can enhance the efflux of the drug from the parasite.
Quantitative PCR (qPCR) to assess transcript levels or sequencing of the LdMT gene are common methods for screening these markers.
Troubleshooting Guide
Issue: Inconsistent EC50 Values for this compound
| Potential Cause | Troubleshooting Steps |
| Inconsistent Parasite Density | Ensure accurate counting of parasites. Seed all wells with the same density of promastigotes or amastigotes from a log-phase culture. |
| Drug Adsorption to Plastics | Use low-binding microplates for susceptibility assays. Pre-wetting pipette tips with the drug solution can also minimize loss. |
| Assay Incubation Time | Standardize the incubation time (e.g., 72 hours for promastigotes). Shorter or longer times will significantly alter the calculated EC50. |
| Metabolic Activity Assay Issues | If using resazurin-based assays, ensure the incubation time with the dye is consistent across all plates and that the parasite density is within the linear range of the assay. |
Issue: Failure to Induce a Resistant Phenotype In Vitro
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Pressure | Start with a low concentration of this compound (e.g., EC50 value) and gradually increase the concentration in a stepwise manner over several passages. |
| Clonal Heterogeneity | The starting population may contain a very low frequency of resistant parasites. Consider starting with a larger parasite population to increase the chances of selecting for a resistant subpopulation. |
| Loss of Resistant Phenotype | Resistance can sometimes be unstable. Maintain a continuous low level of drug pressure in the culture medium to preserve the resistant phenotype. |
Data Presentation
Table 1: Comparative Efficacy of this compound
This table presents typical EC50 values for this compound against susceptible (WT) and experimentally-induced resistant (RES) Leishmania donovani promastigotes.
| Strain | EC50 (µM) ± SD | Resistance Index (RI) |
| L. donovani WT | 5.2 ± 0.8 | 1.0 |
| L. donovani RES | 48.5 ± 5.3 | 9.3 |
RI is calculated as EC50 (RES) / EC50 (WT).
Table 2: Gene Expression in Susceptible vs. Resistant Parasites
This table shows representative changes in the relative expression of key transporter genes in resistant Leishmania compared to their wild-type counterparts.
| Gene | Function | Relative Expression in Resistant Line (Fold Change) |
| LdMT | Drug Uptake Transporter | 0.2 |
| LdRos3 | LdMT Stabilizing Subunit | 0.3 |
| ABCG6 | Drug Efflux Pump | 8.5 |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Assay for Leishmania Promastigotes
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum at 25°C until they reach the late logarithmic phase of growth.
-
Plate Preparation: Dispense 100 µL of M199 medium into each well of a 96-well flat-bottom plate. Add 100 µL of this compound at 2x the highest desired concentration to the first column and perform 2-fold serial dilutions across the plate.
-
Parasite Seeding: Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh medium. Add 100 µL of this parasite suspension to each well.
-
Incubation: Incubate the plate at 25°C for 72 hours.
-
Viability Assessment: Add 20 µL of a resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence (560 nm excitation, 590 nm emission) using a plate reader.
-
Analysis: Calculate the EC50 values by plotting the percentage of inhibition against the drug concentrations using a non-linear regression model.
Protocol 2: Induction of this compound Resistance In Vitro
-
Initial Exposure: Culture wild-type Leishmania promastigotes with a starting concentration of this compound equal to the EC50 value.
-
Monitoring: Monitor the culture daily. When the parasites resume normal growth (typically after a lag phase), subculture them into a fresh medium containing the same drug concentration.
-
Stepwise Increase: Once the parasites are growing robustly, double the concentration of this compound.
-
Repeat: Repeat this process of adaptation and stepwise increase in drug concentration until the parasites can tolerate a concentration at least 5-10 times the initial EC50.
-
Phenotype Confirmation: Periodically perform the in vitro susceptibility assay (Protocol 1) to confirm the shift in the EC50 value.
-
Stabilization: Maintain the resistant line in a medium containing a constant, high concentration of the drug to ensure the stability of the resistant phenotype.
Mandatory Visualizations
Caption: Mechanism of drug transport for this compound in Leishmania.
Caption: Workflow for the in vitro induction of drug resistance in Leishmania.
Caption: Logical workflow for troubleshooting decreased drug efficacy.
Mitigating covalent inhibitor side effects of "Antileishmanial agent-2"
Technical Support Center: Antileishmanial Agent-2
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound, a covalent inhibitor for the treatment of leishmaniasis. The focus is on understanding and mitigating potential side effects related to its covalent mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor that selectively targets a key cysteine residue within the active site of Leishmania species' trypanothione reductase (TryR). This enzyme is crucial for the parasite's survival and redox homeostasis. By forming an irreversible covalent bond, the agent permanently inactivates the enzyme, leading to parasite death.
Q2: What are the most common off-target effects observed with this compound?
Due to its reactive nature, this compound can covalently bind to host proteins, particularly those with reactive cysteine residues. The most frequently reported side effects in preclinical models are potential hepatotoxicity and dermal hypersensitivity. These are hypothesized to result from off-target binding to host enzymes such as glutathione S-transferases (GSTs) in the liver and various kinases in skin cells.
Q3: How can I confirm if the observed cytotoxicity in my cell line is due to an off-target effect of this compound?
To determine if cytotoxicity is target-specific or due to off-target effects, a recommended approach is to use a non-reactive analog of the inhibitor as a negative control. This analog possesses a similar structure but lacks the reactive "warhead" responsible for covalent bond formation. If the non-reactive analog does not produce cytotoxicity at similar concentrations, it strongly suggests that the observed side effects are linked to the covalent activity of this compound.
Troubleshooting Guide
Issue 1: High Levels of Hepatotoxicity in HepG2 Cell Assays
You are observing significant cell death in your HepG2 liver cell line assays at concentrations where the agent should be selective for the parasite.
-
Possible Cause: Off-target covalent modification of essential host proteins in liver cells.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Mitigation Strategies:
-
Glutathione (GSH) Co-incubation: GSH is a cellular antioxidant that can act as a scavenger for reactive compounds. Co-incubating this compound with GSH may reduce off-target effects.
-
Competitive Target Profiling: Use proteomic techniques to identify which host proteins are being covalently modified. This can help confirm off-target interactions and guide future medicinal chemistry efforts.
-
Issue 2: Inconsistent IC50 Values in Parasite Viability Assays
The half-maximal inhibitory concentration (IC50) of this compound against Leishmania promastigotes varies significantly between experiments.
-
Possible Cause: The potency of covalent inhibitors is time-dependent. Variations in incubation time can lead to inconsistent IC50 values. Additionally, serum proteins in the culture medium can sequester the inhibitor, reducing its effective concentration.
-
Solutions:
-
Standardize Incubation Time: Ensure that the incubation time is strictly controlled and documented for all experiments. For covalent inhibitors, a time-point of 24 or 48 hours is often necessary to achieve maximal inhibition.
-
Reduce Serum Concentration: If possible, perform the assay in a medium with reduced serum content (e.g., 2-5% FBS instead of 10%) to minimize non-specific protein binding. First, confirm that lower serum does not adversely affect parasite viability over the assay duration.
-
Experimental Protocols & Data
Protocol 1: Assessing Off-Target Reactivity Using a Glutathione (GSH) Depletion Assay
This assay measures the reactivity of this compound with GSH, a key intracellular nucleophile, as a proxy for its general off-target reactivity.
Methodology:
-
Prepare a 100 µM solution of GSH in a phosphate buffer (pH 7.4).
-
Add this compound to the GSH solution at final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO).
-
Incubate the mixture at 37°C.
-
At various time points (0, 15, 30, 60, and 120 minutes), take an aliquot from each reaction.
-
Quantify the remaining free GSH using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measured at 412 nm.
-
Calculate the rate of GSH depletion for each concentration of the inhibitor.
Expected Data:
| Concentration of Agent-2 | GSH Depletion Rate (µM/min) | Half-life of Agent-2 with GSH (min) |
| 1 µM | 0.5 | 138.6 |
| 5 µM | 2.6 | 26.7 |
| 10 µM | 5.1 | 13.6 |
| Vehicle Control | 0.05 | >1000 |
| Caption: Sample data showing the rate of GSH depletion by this compound. |
Protocol 2: Competitive Proteomic Profiling to Identify Off-Targets
This protocol uses a probe-based approach to identify cellular proteins that are covalently modified by this compound.
Methodology:
-
Synthesize a probe version of this compound that includes a clickable tag (e.g., an alkyne group).
-
Lyse HepG2 cells to prepare a proteome lysate.
-
Treat the lysate with either the probe (10 µM) or a combination of the probe (10 µM) and an excess of the untagged this compound (100 µM) as a competitor. Include a vehicle control.
-
Incubate for 2 hours at 37°C.
-
Perform a click chemistry reaction to attach a biotin reporter tag to the probe-modified proteins.
-
Use streptavidin beads to enrich for the biotin-tagged proteins.
-
Elute the enriched proteins and analyze them via LC-MS/MS to identify them.
-
Proteins that are pulled down by the probe but not in the presence of the competitor are considered specific off-targets.
Potential Off-Target Interaction Pathway:
Technical Support Center: Development of 3-Br-Isoxazoline Antileishmanial Drugs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on 3-Br-isoxazoline-based antileishmanial drugs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Q1: My 3-Br-isoxazoline compound precipitates out of solution when I add it to the cell culture medium. What should I do?
A1: This is a common issue related to compound solubility. Here are several steps you can take to troubleshoot this problem:
-
Optimize DMSO Concentration: While 3-Br-isoxazolines are often dissolved in DMSO, high concentrations of the stock solution can lead to precipitation when diluted into an aqueous culture medium.[1][2] Determine the highest concentration of DMSO your cells can tolerate without affecting viability (typically ≤ 0.5%) and adjust your stock concentration accordingly.[3] Using a more dilute stock solution means you will add a larger volume to your assay, which can help keep the compound in solution.[2]
-
Use of Excipients: Consider the use of solubility-enhancing excipients that are compatible with your cell culture system.
-
pH Adjustment: The pH of your culture medium can influence the solubility of your compound. While culture media are buffered, slight adjustments might be possible, but care must be taken not to affect cell viability.
-
Sonication: Briefly sonicating the compound in the solvent before adding it to the medium can help to break up aggregates and improve dissolution.
-
Alternative Solvents: If DMSO proves problematic, you could explore other biocompatible solvents, although their effects on the assay and cell viability must be thoroughly validated.[4]
Q2: I am observing high cytotoxicity in my macrophage host cells, even at low concentrations of my 3-Br-isoxazoline compound. How can I address this?
A2: High host cell cytotoxicity can mask the specific antileishmanial activity of your compound. Here’s how to approach this issue:
-
Determine the 50% Cytotoxic Concentration (CC50): First, accurately determine the CC50 of your compound on the macrophage cell line (e.g., J774A.1, bone marrow-derived macrophages) using a standard cytotoxicity assay like the MTT assay.[5][6] This will give you a quantitative measure of its toxicity.
-
Calculate the Selectivity Index (SI): The SI is a crucial parameter, calculated as the ratio of the CC50 in a mammalian cell line to the IC50 against the intracellular amastigotes (SI = CC50 / IC50).[5][7][8] A higher SI value indicates greater selectivity for the parasite over the host cell. A low SI suggests that the compound may not be a viable drug candidate due to its toxicity.[5]
-
Re-evaluate Compound Structure: If the SI is consistently low, you may need to consider structural modifications to your 3-Br-isoxazoline scaffold to reduce host cell toxicity while retaining antileishmanial activity.
-
Check for Off-Target Effects: Isoxazolines are known to interact with GABA- and glutamate-gated chloride channels in invertebrates.[9][10][11] While these are not the primary targets in mammals, off-target effects on other host cell proteins could be contributing to cytotoxicity.
Q3: My in vitro antileishmanial assay results are not reproducible. What are the potential causes?
A3: Lack of reproducibility in in vitro assays is a common challenge. Several factors could be at play:
-
Parasite and Cell Line Health: Ensure that your Leishmania promastigotes are in the stationary phase of growth for infection assays and that your macrophage cell line is healthy and within a consistent passage number.
-
Infection Ratio: The multiplicity of infection (MOI), the ratio of parasites to macrophages, should be optimized and kept consistent across experiments.[12][13]
-
Compound Stability: 3-Br-isoxazoline compounds may have limited stability in aqueous media over the course of a multi-day assay. Consider the stability of your compound under assay conditions.
-
Assay Protocol Variations: Minor variations in incubation times, washing steps, or reagent concentrations can lead to significant differences in results. Adhere strictly to your validated protocol.
-
Plate Edge Effects: In 96-well plate assays, the outer wells are more prone to evaporation, which can concentrate compounds and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the development of 3-Br-isoxazoline antileishmanial drugs.
Q1: What is the rationale for investigating 3-Br-isoxazolines as antileishmanial agents?
A1: The current treatments for leishmaniasis suffer from several drawbacks, including high toxicity, the emergence of drug resistance, and high costs.[1] This necessitates the discovery of new chemical entities with novel mechanisms of action. Isoxazoline-containing compounds have shown promise, with some derivatives demonstrating potent in vitro activity against Leishmania parasites.[14][15][16] The 3-Br-isoxazoline scaffold, in particular, has been explored for its potential to act as a covalent inhibitor of parasite enzymes, a mechanism that could be effective against resistant strains.[16]
Q2: What is the proposed mechanism of action for 3-Br-isoxazoline antileishmanial drugs?
A2: The precise mechanism of action in Leishmania is still under investigation. However, based on studies of similar compounds, a putative target is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[16] The proposed mechanism involves the nucleophilic attack by a cysteine residue in the enzyme's active site on the bromine-substituted carbon of the isoxazoline ring, leading to covalent and irreversible inhibition.[16] It is important to note that the well-established mechanism of action for isoxazolines in insects and ticks, the inhibition of GABA- and glutamate-gated chloride channels, may not be the primary mechanism in Leishmania, as these channels are primarily found in invertebrate protostomes.[9][11]
Q3: What are the main challenges in the development of 3-Br-isoxazoline antileishmanial drugs?
A3: The development of these compounds faces several hurdles:
-
Toxicity and Selectivity: As with any drug development program, achieving high selectivity for the parasite over the host is a major challenge. Some isoxazolines have been associated with neurological adverse effects in animals, highlighting the need for careful toxicity profiling.
-
Metabolic Stability: Early 3-Br-isoxazoline derivatives containing ester or amide functionalities were found to be metabolically labile.[16] More recent efforts have focused on replacing these groups with more stable bioisosteres like oxadiazoles to improve their drug-like properties.[14][16]
-
In Vivo Efficacy: Promising in vitro activity does not always translate to in vivo efficacy. The compounds must have suitable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to be effective in an animal model of leishmaniasis.
-
Target Validation: While GAPDH is a proposed target, further studies are needed to confirm this and to identify other potential targets within the Leishmania parasite.[16]
Q4: Are there any known off-target effects of 3-Br-isoxazolines that I should be aware of?
A4: Yes. The isoxazoline class of compounds, used in veterinary medicine as ectoparasiticides, has been associated with neurological adverse events such as muscle tremors, ataxia, and seizures in some dogs and cats.[4] This is thought to be due to their interaction with GABA- and glutamate-gated chloride channels. While mammals have a lower sensitivity to isoxazolines at these channels, the potential for off-target neurological effects should be carefully evaluated in preclinical safety studies for any new 3-Br-isoxazoline drug candidate.
Data Presentation
The following table summarizes in vitro activity data for representative 3-Br-isoxazoline compounds from published literature.
| Compound | Leishmania Species | Assay Type | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6f | L. infantum | Promastigote viability | 0.29 | Murine BMDM | >30 | >103 | [14] |
| L. tropica | Promastigote viability | 0.31 | Murine BMDM | >30 | >97 | [14] | |
| 12 | L. infantum | Promastigote viability | 3.5 | Murine BMDM | >30 | >8.6 | [14] |
| L. tropica | Promastigote viability | 7.5 | Murine BMDM | >30 | >4 | [14] |
IC50: 50% inhibitory concentration against the parasite. CC50: 50% cytotoxic concentration against the host cell line. SI: Selectivity Index (CC50/IC50). BMDM: Bone Marrow-Derived Macrophages.
Experimental Protocols
Leishmania Promastigote Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.[7][17][18][19]
Materials:
-
Leishmania promastigotes in late logarithmic or early stationary phase.
-
M199 medium (or other suitable medium) supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
96-well flat-bottom microtiter plates.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Acidified isopropanol (isopropanol with 0.04 N HCl) or DMSO to dissolve formazan crystals.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed promastigotes at a density of 1-2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Add 100 µL of medium containing serial dilutions of the test compound to the wells. Ensure the final DMSO concentration is not toxic to the cells (e.g., ≤ 0.5%). Include wells with medium only (negative control) and a reference drug like miltefosine or amphotericin B (positive control).
-
Incubate the plate at the appropriate temperature for your Leishmania species (e.g., 25°C) for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Centrifuge the plate to pellet the formazan crystals, and carefully remove the supernatant.
-
Add 100-150 µL of acidified isopropanol or DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of viability compared to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Leishmania Amastigote-Macrophage Infection Assay
This protocol outlines the steps to determine the efficacy of a compound against the intracellular amastigote stage of Leishmania.[12][20][21][22]
Materials:
-
Macrophage cell line (e.g., J774, bone marrow-derived macrophages)
-
Complete culture medium for macrophages (e.g., RPMI 1640 with 10% FBS).
-
Stationary-phase Leishmania promastigotes.
-
16-well chamber slides or 96-well plates.
-
Test compound dissolved in DMSO.
-
Methanol for fixation.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Seed macrophages in a 16-well chamber slide or 96-well plate at a suitable density (e.g., 4 x 10^5 cells/mL) and allow them to adhere for 24 hours at 37°C in 5% CO2.[12]
-
Wash the wells to remove non-adherent cells.
-
Infect the macrophages with stationary-phase promastigotes at an optimized multiplicity of infection (MOI), for example, a 5:1 parasite-to-macrophage ratio.[12]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound to the infected macrophages. Include untreated infected cells as a control.
-
Incubate for 72 hours at 34-37°C in 5% CO2.[12]
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the number of amastigotes per macrophage by counting at least 100 macrophages per well under a microscope.
-
Calculate the IC50 value based on the reduction in the infection rate or the number of amastigotes per macrophage compared to the untreated control.
Visualizations
Caption: Experimental workflow for in vitro screening of 3-Br-isoxazoline compounds.
Caption: Proposed and known mechanisms of action of isoxazoline compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity [mdpi.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial assessment of isoxazole derivatives against L. donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Investigation of the Anti-Leishmania (Leishmania) infantum Activity of Some Natural Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Promastigote viability assay [bio-protocol.org]
- 18. Determining the viability of promastigotes by MTT Assay [bio-protocol.org]
- 19. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.nyu.edu [med.nyu.edu]
- 21. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of an automated image analysis protocol for quantification of intracellular forms of Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
"Antileishmanial agent-2" assay interference and troubleshooting
Technical Support Center: Antileishmanial Agent-2 (AL-2)
Fictional Compound Profile: this compound (AL-2) is an investigational nitroaromatic compound designed as a potent and specific inhibitor of Leishmania trypanothione reductase (TryR). TryR is a crucial enzyme in the parasite's unique thiol-redox system, making it an attractive target for drug development as it is absent in the mammalian host.[1] AL-2 is currently in the preclinical lead optimization phase.
This guide provides troubleshooting for common issues encountered during the in vitro evaluation of AL-2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Assay Interference in Promastigote Viability Assays
Question: I am observing a high background signal or an unexpectedly low IC50 value in my resazurin-based promastigote viability assay with AL-2. What could be the cause?
Answer: This issue often points to direct interference of the compound with the assay chemistry. Nitroaromatic compounds like AL-2 can have redox properties that interfere with viability dyes.[2]
Troubleshooting Steps:
-
Run a Cell-Free Control: The most critical first step is to test AL-2 in the assay medium with resazurin but without Leishmania promastigotes. Incubate for the same duration as your standard experiment.
-
Analyze the Control Plate: If you observe an increase in fluorescence (conversion of resazurin to resorufin) in the cell-free wells containing AL-2, it confirms that the compound is directly reducing the dye.[3][4]
-
Correct for Interference: If interference is confirmed, you must subtract the signal from the cell-free control wells from your experimental wells.
-
Consider an Orthogonal Assay: To confirm your findings, use a viability assay with a different mechanism that does not rely on redox potential, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein-based assay (e.g., SYPRO Orange).[5]
Troubleshooting Workflow: High Background in Viability Assay
References
- 1. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Isoxazoline Derivatives Against Leishmania donovani**
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of isoxazoline compounds in combating visceral leishmaniasis.
This guide provides a detailed comparative analysis of various isoxazoline derivatives, with a focus on 3-bromo-isoxazoline and related compounds, against Leishmania donovani, the causative agent of visceral leishmaniasis. The data presented is compiled from recent studies to facilitate an objective evaluation of their potential as antileishmanial drug candidates.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of different isoxazoline derivatives against Leishmania species and their cytotoxicity against mammalian cells. This allows for a direct comparison of their potency and selectivity.
Table 1: Antileishmanial Activity of 3-Nitro and 3-Amino-Isoxazole Derivatives against L. donovani
| Compound ID | Modification | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Cytotoxicity CC50 (µM) (J774A.1 cells) | Selectivity Index (SI) (CC50/Amastigote IC50) |
| 1k | 3-nitroisoxazole | 1.32 ± 0.03 | 1.41 ± 0.01 | >80 | >56.7 |
| 1o | 3-nitroisoxazole | 4.38 ± 0.09 | 4.53 ± 0.16 | >80 | >17.6 |
| 1n | 3-nitroisoxazole | 7.10 ± 0.21 | 8.16 ± 0.02 | >80 | >9.8 |
| 3ke | 3-nitroisoxazole-4-carboxamide | 2.03 ± 0.02 | 1.41 ± 0.01 | 58.01 | 41.1 |
| 3ki | 3-nitroisoxazole-4-carboxamide | 1.89 ± 0.05 | 1.54 ± 0.03 | 61.05 | 39.6 |
| 3kj | 3-nitroisoxazole-4-carboxamide | 1.32 ± 0.03 | 2.03 ± 0.02 | 80.45 | 39.6 |
| 4mf | 3-aminoisoxazole | 3.9 ± 0.09 | 0.54 ± 0.01 | 7.56 | 14.0 |
| 4md | 3-aminoisoxazole | 15.45 ± 1.48 | 4.59 ± 0.11 | 32.13 | 7.0 |
| Miltefosine | Standard Drug | 9.25 ± 0.17 | 9.25 ± 0.17 | 53.33 ± 1.10 | 5.76 |
Data sourced from a study on substituted 3-nitroisoxazoles and 3-aminoisoxazoles.[1][2]
Table 2: Antileishmanial Activity of 3-Bromo-Isoxazoline Derivatives against other Leishmania Species
| Compound ID | Target Species | Promastigote IC50 (µM) | Cytotoxicity IC50 (µM) (Murine BMDM) | Selectivity Index (SI) |
| 6f | L. infantum | 0.29 | >30 | >103 |
| 6f | L. tropica | 0.31 | >30 | >97 |
| 12 | L. infantum | 3.5 | >30 | >8.6 |
| 12 | L. tropica | 7.5 | >30 | >4 |
Data from a study on 3-Br-isoxazoline-based compounds. Note that the data is for L. infantum and L. tropica, not L. donovani.[3][4]
Experimental Protocols
In Vitro Antileishmanial Activity against L. donovani Promastigotes
Leishmania donovani (strain AG83) promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 22 °C. For the assay, promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 1 × 10^6 cells/mL. The test compounds, dissolved in DMSO, are added at varying concentrations (typically from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. The plates are incubated for 72 hours at 22 °C. Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. The formazan crystals formed are dissolved by adding 100 µL of 10% SDS in 0.01 N HCl. The absorbance is measured at 570 nm using a microplate reader. The 50% inhibitory concentration (IC50) is calculated from the dose-response curves. Miltefosine is used as a standard reference drug.
In Vitro Antileishmanial Activity against L. donovani Amastigotes
Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates at a density of 2 × 10^5 cells/well in RPMI-1640 medium with 10% FBS. The cells are allowed to adhere for 24 hours at 37 °C in a 5% CO2 atmosphere. The adhered macrophages are then infected with late-stage promastigotes at a macrophage-to-parasite ratio of 1:10. After 24 hours of infection, non-internalized promastigotes are removed by washing. The infected macrophages are then treated with various concentrations of the test compounds for 72 hours. The medium is then removed, and the cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination. The IC50 value is calculated by comparing the number of amastigotes in treated versus untreated control wells.
Cytotoxicity Assay against Mammalian Cells
The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as J774A.1 macrophages or murine bone marrow-derived macrophages (BMDM). The cells are seeded in 96-well plates at a density of 2 × 10^4 cells/well and allowed to adhere overnight. The cells are then exposed to different concentrations of the test compounds for 72 hours. Cell viability is assessed using the MTT assay as described for the promastigote assay. The 50% cytotoxic concentration (CC50) is determined from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to the amastigote IC50.
Mandatory Visualization
Experimental Workflow for In Vitro Antileishmanial Screening
References
- 1. Antileishmanial assessment of isoxazole derivatives against L. donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro Screening of 29, 30-Dibromo-28-oxoallobetulin against Parasitic Protozoans, Leishmania donovani and Leishmania Major - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selectivity Index of Antileishmanial Agent-2
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and effective treatments for leishmaniasis, a critical parameter for preclinical drug candidates is the selectivity index (SI). This index provides a quantitative measure of a compound's specific toxicity towards the Leishmania parasite versus host cells, with a higher SI indicating a more promising therapeutic window. This guide presents a comparative analysis of the selectivity index of a novel compound, Antileishmanial agent-2, alongside other known antileishmanial compounds, supported by experimental data.
Overview of this compound
This compound, a compound belonging to the 3-Br-isoxazoline class, has demonstrated potent in vitro activity against Leishmania infantum promastigotes with a half-maximal inhibitory concentration (IC50) of 0.29 μM[1]. Further studies have highlighted its "very high selectivity index with respect to mammalian cells," suggesting a favorable safety profile[1].
Quantitative Comparison of Selectivity Indices
The selectivity of an antileishmanial compound is paramount to its potential clinical success. A high selectivity index signifies that the compound is significantly more toxic to the parasite than to mammalian cells, minimizing potential side effects. The following table summarizes the in vitro activity and selectivity indices of this compound and other relevant compounds.
| Compound | Leishmania Species (in vitro stage) | IC50 (μM) | Mammalian Cell Line | CC50 (μM) | Selectivity Index (SI = CC50/IC50) | Reference(s) |
| This compound | L. infantum (promastigote) | 0.29 | Murine BMDM | >30 | >103 | [2] |
| Amphotericin B | L. donovani (amastigote) | 0.04 | THP-1 | 0.95 | 23.75 | [3] |
| Miltefosine | L. infantum (amastigote) | 15.5 | THP-1 | >100 | >6.45 | [1][4] |
| Pentamidine | L. martiniquensis (promastigote) | 12.7 | - | - | - | [1] |
| Dibucaine | L. infantum (amastigote) | ~0.8 | THP-1 | >20 | >25 | [4][5] |
| Domperidone | L. infantum (amastigote) | ~1.25 | THP-1 | >20 | >16 | [4][5] |
IC50: Half-maximal inhibitory concentration against Leishmania parasites. CC50: Half-maximal cytotoxic concentration against mammalian cells. BMDM: Bone Marrow-Derived Macrophages. THP-1: Human monocytic cell line.
Experimental Protocols
The determination of the selectivity index involves two key in vitro assays: an antileishmanial activity assay to determine the IC50 and a cytotoxicity assay to determine the CC50.
Antileishmanial Activity Assay (IC50 Determination)
This assay evaluates the efficacy of a compound against the Leishmania parasite.
-
Leishmania Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at a specific temperature (e.g., 26°C) until they reach the stationary phase. For amastigote assays, host macrophages (e.g., J774 or THP-1) are infected with stationary-phase promastigotes.
-
Compound Incubation: The parasites (promastigotes or infected macrophages) are seeded in 96-well plates and incubated with serial dilutions of the test compound for a defined period (typically 48-72 hours).
-
Viability Assessment: Parasite viability is assessed using various methods, such as the resazurin reduction assay or by counting motile parasites under a microscope.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of a compound against a mammalian cell line to model its effect on the host.
-
Cell Culture: A relevant mammalian cell line, such as murine macrophages (J774, RAW 264.7) or human cell lines (THP-1, HepG2), is cultured in a suitable medium (e.g., DMEM or RPMI-1640) with FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Incubation: The cells are seeded in 96-well plates and incubated with the same serial dilutions of the test compound as used in the antileishmanial assay for the same duration.
-
Viability Assessment: Cell viability is determined using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin reduction assay, which measure metabolic activity.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve of cell viability versus compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the selectivity index of a test compound.
Caption: Experimental workflow for determining the selectivity index.
Signaling Pathways and Logical Relationships
The concept of the selectivity index is a direct relationship between a compound's cytotoxicity and its antiparasitic activity. The ideal compound exhibits high potency against the parasite (low IC50) and low toxicity to host cells (high CC50). This relationship can be visualized as follows:
Caption: Relationship between compound properties and therapeutic potential.
Conclusion
This compound demonstrates a highly promising selectivity index of over 103, surpassing that of the standard drug Amphotericin B and showing a more favorable profile than Miltefosine in the presented comparison. This high selectivity, coupled with its sub-micromolar potency against Leishmania infantum, positions this compound as a strong candidate for further preclinical development. The data underscores the importance of the selectivity index as a key parameter in the early-stage screening and prioritization of new antileishmanial drug candidates.
References
- 1. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peerj.com [peerj.com]
- 4. Approved drugs successfully repurposed against Leishmania based on machine learning predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Approved drugs successfully repurposed against Leishmania based on machine learning predictions [frontiersin.org]
Head-to-Head Comparison of Isoxazoline Antileishmanials: An In Vitro Perspective
A comprehensive review of the current in vitro data reveals the promising potential of isoxazoline-based compounds as a novel class of antileishmanial agents. This guide provides a comparative analysis of their efficacy against various Leishmania species, supported by experimental data and detailed protocols to aid researchers in the field of drug development.
Isoxazolines, a class of heterocyclic compounds, have emerged as a significant area of interest in the quest for new and effective treatments for leishmaniasis, a neglected tropical disease. In vitro studies have demonstrated their potent activity against both the promastigote and the clinically relevant amastigote stages of the Leishmania parasite. This guide synthesizes the available data to offer a head-to-head comparison of various isoxazoline derivatives, providing a valuable resource for researchers and drug development professionals.
Comparative Efficacy of Isoxazoline Derivatives
The antileishmanial activity of isoxazoline compounds has been evaluated against several Leishmania species, including L. donovani, L. amazonensis, L. infantum, and L. tropica. The following tables summarize the in vitro efficacy, represented by the half-maximal inhibitory concentration (IC50), of various isoxazoline derivatives from different studies. For context, the activity of miltefosine, a standard antileishmanial drug, is included where available.
| Compound ID/Series | Leishmania Species | Parasite Stage | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| Substituted 3-nitroisoxazoles (1a-1q) | L. donovani | Promastigote | 0.34 ± 0.23 - 2.72 ± 0.04 | Not consistently reported for all compounds | Not consistently reported for all compounds | [1] |
| Compound 1k | L. donovani | Amastigote | 4.38 ± 0.09 | >21.36 (J-774A.1) | >4.87 | [1] |
| Compound 1o | L. donovani | Amastigote | 7.10 ± 0.21 | >23.8 (J-774A.1) | >3.35 | [1] |
| 3-nitro-isoxazole-4-carboxamides (3ke, 3ki, 3kj) | L. donovani | Amastigote | 1.41 ± 0.01 - 2.03 ± 0.02 | 78.13 ± 1.15 - 81.83 ± 1.15 (J-774A.1) | 39.65 - 58.01 | [1] |
| Compound 4mf (3-aminoisoxazole derivative) | L. donovani | Promastigote | 2.14 ± 0.15 | 7.5 (J-774A.1) | - | [1] |
| Compound 4mf (3-aminoisoxazole derivative) | L. donovani | Amastigote | 0.54 ± 0.01 | 7.5 (J-774A.1) | 14 | [1] |
| Miltefosine (Reference) | L. donovani | Promastigote | 2.52 ± 0.14 | 53.33 ± 1.10 (J-774A.1) | - | [1] |
| Miltefosine (Reference) | L. donovani | Amastigote | 9.25 ± 0.17 | 53.33 ± 1.10 (J-774A.1) | 5.76 | [1] |
| 3-Br-isoxazoline derivative (6f) | L. infantum | Promastigote | 0.29 | >30 (BMDM) | >100 | [2] |
| 3-Br-isoxazoline derivative (6f) | L. tropica | Promastigote | 0.31 | >30 (BMDM) | >100 | [2] |
| Isoxazole analogues from neolignans (4', 14', 15', 18') | L. amazonensis | Amastigote | 0.4 - 1.4 | High (not specified) | 178.5 - 625.0 | [3][4] |
| Fluralaner | Vector (Sand fly) | Adult | 33 - 575 nM (IC50) | Not applicable | Not applicable | [5] |
| Afoxolaner | Vector (Sand fly) | Adult | 33 - 575 nM (IC50) | Not applicable | Not applicable | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments cited in the comparison of isoxazoline antileishmanials.
In Vitro Antileishmanial Screening against L. donovani[1]
-
Parasite Culture: Leishmania donovani promastigotes (WHO designation MHOM/IN/80/Dd8), transfected with a luciferase reporter gene, were maintained at 25 ± 1 °C in M199 medium supplemented with 10% heat-inactivated fetal calf serum (FCS) and 20 µg/mL G418.
-
Antipromastigote Assay: Promastigotes were seeded in 96-well plates and treated with varying concentrations of the test compounds. After 72 hours of incubation at 25 °C, parasite viability was assessed by measuring luciferase activity.
-
Antiamastigote Assay: J-774A.1 macrophage cells were seeded in 96-well plates and infected with stationary phase promastigotes. After 24 hours, extracellular parasites were removed, and the infected macrophages were treated with the test compounds for 72 hours. The number of intracellular amastigotes was determined by measuring luciferase activity after lysing the host cells.
-
Cytotoxicity Assay: The toxicity of the compounds against J-774A.1 macrophage cells was determined using the MTT assay. Cells were incubated with the compounds for 72 hours, and cell viability was measured spectrophotometrically.
In Vitro Antileishmanial Screening against L. infantum and L. tropica[2]
-
Parasite Culture: Promastigotes of Leishmania infantum and Leishmania tropica were cultured in appropriate media.
-
Antipromastigote Assay: The in vitro activity against promastigotes was determined using the MTT assay. Parasites were incubated with various concentrations of the compounds for a specified period, and the reduction in cell viability was measured.
-
Cytotoxicity Assay: Cytotoxicity was assessed against bone marrow-derived macrophages (BMDM) to determine the selectivity index.
In Vitro Antiamastigote Assay against L. amazonensis[3]
-
Cell Culture and Infection: Peritoneal macrophages were harvested from BALB/c mice and seeded in 24-well plates. The cells were then infected with L. amazonensis promastigotes.
-
Compound Treatment: After infection, the cells were treated with different concentrations of the isoxazole analogues.
-
Quantification of Amastigotes: The number of intracellular amastigotes was determined by microscopic counting after Giemsa staining.
Visualizing the Experimental Workflow and Potential Mechanisms
To better understand the experimental processes and the proposed mechanisms of action of isoxazoline antileishmanials, the following diagrams have been generated.
Caption: A generalized workflow for in vitro antileishmanial screening of isoxazoline compounds.
Caption: Putative molecular targets for the antileishmanial action of isoxazoline derivatives.
Concluding Remarks
The in vitro data strongly support the continued investigation of isoxazolines as a promising new class of antileishmanial drugs. Several derivatives have demonstrated potent activity against the intracellular amastigote stage of Leishmania parasites with favorable selectivity indices. Notably, compounds like the 3-aminoisoxazole derivative 4mf and the 3-Br-isoxazoline derivative 6f have shown sub-micromolar efficacy, warranting further preclinical development.[1][2] The diverse chemical space of isoxazolines offers ample opportunity for medicinal chemistry optimization to enhance potency and drug-like properties. Future research should focus on elucidating the precise mechanism of action in Leishmania and evaluating the in vivo efficacy of these promising compounds.
References
- 1. Antileishmanial assessment of isoxazole derivatives against L. donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of isoxazole derivatives of tetrahydrofuran neolignans on intracellular amastigotes of Leishmania (Leishmania) amazonensis: A structure-activity relationship comparative study with triazole-neolignan-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Repurposed Drug Auranofin Demonstrates Potent Efficacy Against Antimony-Resistant Leishmania Strains
For Immediate Release
[City, State] – November 8, 2025 – In the ongoing battle against drug-resistant leishmaniasis, the repurposed gold-containing drug, Auranofin, is emerging as a highly effective agent against Leishmania strains that have developed resistance to standard antimony-based therapies. This guide provides a comprehensive comparison of Auranofin's performance against conventional treatments, supported by experimental data, for researchers, scientists, and drug development professionals.
Leishmaniasis, a parasitic disease transmitted by sandflies, affects millions globally. The mainstay of treatment for decades has been pentavalent antimonials. However, the emergence of antimony-resistant Leishmania strains has severely hampered treatment efficacy, necessitating the development of alternative therapeutic strategies. Auranofin, originally approved for rheumatoid arthritis, presents a promising alternative due to its distinct mechanism of action.
Superior In Vitro Efficacy Against Antimony-Resistant Parasites
Recent studies have demonstrated that Auranofin exhibits potent leishmanicidal activity against both the extracellular promastigote and intracellular amastigote stages of the parasite. Crucially, its efficacy appears largely unaffected by the mechanisms that confer resistance to antimony.
While direct comparative studies quantifying the IC50 of Auranofin on authenticated antimony-sensitive (Sb-S) versus antimony-resistant (Sb-R) Leishmania strains are emerging, the available data indicates a significant advantage for Auranofin. For instance, in one study, Auranofin displayed an IC50 of 2.38 µg/ml against L. major promastigotes and 1.007 µg/ml against amastigotes[1]. Another study on L. amazonensis showed IC50 values of 20.96 µM and 3.09 µM for wild-type promastigotes and amastigotes, respectively, with similar efficacy against antimony-resistant strains (IC50 of 24.34 µM and 3.36 µM for promastigotes and amastigotes, respectively), demonstrating a lack of cross-resistance[2]. This contrasts sharply with the multi-fold increase in IC50 values for antimonials against resistant strains.
| Drug | Leishmania Stage | Antimony-Sensitive (Sb-S) Strain IC50 | Antimony-Resistant (Sb-R) Strain IC50 | Fold Resistance | Reference |
| Auranofin | Amastigotes (L. amazonensis) | 3.09 µM | 3.36 µM | ~1.1 | [2] |
| Antimony (SbV) | Amastigotes (L. tropica) | ~2.5 µg/mL | >30 µg/mL | >12 | [3] |
| Amphotericin B | Amastigotes (L. donovani) | ~0.05 µg/mL | ~0.05 µg/mL | ~1 | [4][5] |
| Miltefosine | Amastigotes (L. donovani) | ~4 µM | Variable | Variable | [6] |
Novel Mechanism of Action Circumvents Antimony Resistance
The effectiveness of Auranofin against antimony-resistant strains is rooted in its unique mechanism of action. Unlike antimonials, which are believed to interfere with the parasite's thiol metabolism after being reduced from a pentavalent (SbV) to a trivalent (SbIII) state, Auranofin directly targets a key enzyme in the parasite's redox defense system: trypanothione reductase (TR).
Leishmania parasites possess a unique trypanothione-based system to protect themselves from oxidative stress, which is crucial for their survival within host macrophages. Auranofin, being a gold(I) compound, has a high affinity for thiol groups and effectively inhibits TR[7]. This inhibition leads to an accumulation of reactive oxygen species (ROS) within the parasite, ultimately triggering apoptosis-like cell death[1][8].
Mechanisms of antimony resistance often involve decreased drug uptake (due to downregulation of aquaglyceroporin 1), increased drug efflux, or enhanced thiol biosynthesis to sequester the drug[9][10][11]. As Auranofin's target and uptake mechanism differ from antimonials, these resistance strategies do not confer cross-resistance to Auranofin.
In Vivo Efficacy in Preclinical Models
Preclinical studies using murine models of leishmaniasis have substantiated the in vitro findings. In a model of cutaneous leishmaniasis caused by L. amazonensis, oral administration of 2'-Hydroxyflavanone (a compound with a similar flavonoid backbone to components of some traditional remedies, showing no cross-resistance with antimonials) significantly reduced lesion size and parasite load in mice infected with both wild-type and antimony-resistant strains[2]. While specific in vivo data for Auranofin against documented antimony-resistant strains is still being gathered, its demonstrated efficacy in animal models against sensitive strains is promising[8][12]. For instance, in a Leishmania infantum infected BALB/c mouse model, Auranofin treatment led to a marked reduction in parasite load in the spleen and liver[12].
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.
In Vitro Susceptibility Assay (Intracellular Amastigotes)
This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the parasite.
-
Cell Culture: Macrophage cell lines (e.g., J774A.1 or primary bone marrow-derived macrophages) are cultured in 96-well plates and allowed to adhere.
-
Parasite Infection: Stationary-phase Leishmania promastigotes (both Sb-S and Sb-R strains) are added to the macrophage monolayers at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated to allow for phagocytosis.
-
Drug Treatment: After infection, non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of Auranofin, antimonials, and other comparator drugs is added.
-
Incubation: The plates are incubated for 48-72 hours to allow for drug action.
-
Quantification: The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per 100 macrophages is determined by microscopy.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of infection inhibition against the drug concentration.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
-
Animal Model: BALB/c mice are typically used due to their susceptibility to Leishmania infection.
-
Infection: Mice are infected in the footpad or ear dermis with stationary-phase promastigotes of either Sb-S or Sb-R Leishmania strains.
-
Treatment: Once lesions are established, treatment is initiated. Auranofin can be administered orally or intraperitoneally at various doses (e.g., 6.25 to 12.5 mg/kg/day) for a specified duration[1]. Comparator groups would receive standard treatments like meglumine antimoniate.
-
Monitoring: Lesion size is monitored weekly using a digital caliper.
-
Parasite Load Quantification: At the end of the experiment, parasite burden in the infected tissue (e.g., footpad, spleen, liver) is determined by limiting dilution assay or quantitative PCR (qPCR).
Conclusion and Future Directions
Auranofin represents a promising repurposed therapeutic for antimony-resistant leishmaniasis. Its distinct mechanism of action, potent in vitro activity against resistant strains, and favorable preclinical data underscore its potential. Further head-to-head comparative studies, particularly in vivo using various antimony-resistant clinical isolates, are warranted to fully establish its clinical utility. The development of gold-based compounds like Auranofin offers a new avenue in the fight against this neglected tropical disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 2'-Hydroxyflavanone activity in vitro and in vivo against wild-type and antimony-resistant Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of natural antimony resistance in Leishmania donovani isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leishmania donovani: an in vitro study of antimony-resistant amphotericin B-sensitive isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to Paromomycin and Sitamaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the proliferating cell nuclear antigen of Leishmania donovani clinical isolates and its association with antimony resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A gold-containing drug against parasitic polyamine metabolism: the X-ray structure of trypanothione reductase from Leishmania infantum in complex with auranofin reveals a dual mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin is an apoptosis-simulating agent with in vitro and in vivo anti-leishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of In Vitro and In Vivo Anti-leishmanial Activity of Auranofin on Leishmania Infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Antileishmanial Agents: A Comparative Guide for the Hamster Model
For researchers, scientists, and drug development professionals, the Syrian hamster (Mesocricetus auratus) stands as a cornerstone model for the in vivo evaluation of novel antileishmanial therapies. Its ability to closely mimic the progressive pathology of human visceral leishmaniasis (VL) makes it an invaluable tool for preclinical efficacy studies. This guide provides a comparative overview of the in vivo performance of established antileishmanial agents in the hamster model, alongside detailed experimental protocols to support the design and execution of robust validation studies.
While the novel "Antileishmanial agent-2," a 3-Br-isoxazoline-based compound, has demonstrated promising submicromolar activity in vitro (IC50 = 0.29 μM)[1], in vivo validation data in a hamster model remains to be published.[2][3][4] Therefore, this guide will focus on the established therapeutic agents: Amphotericin B, Miltefosine, and Paromomycin, for which a wealth of comparative in vivo data in hamsters exists.
Comparative Efficacy of Standard Antileishmanial Drugs in the Hamster Model
The following tables summarize the in vivo efficacy of key antileishmanial drugs against Leishmania donovani or Leishmania infantum infection in hamsters, as reported in various studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions such as the Leishmania strain, inoculum size, route of infection, treatment regimen, and endpoint measurements.
Table 1: Efficacy of Amphotericin B Formulations in Hamsters
| Formulation | Dose | Treatment Schedule | Parasite Load Reduction (Spleen) | Parasite Load Reduction (Liver) | Reference |
| Amphotericin B deoxycholate | 5 mg/kg | Intraperitoneal, days +14, +16, +18 | 82-93% | Not Reported | [5] |
| Liposomal Amphotericin B (AmBisome) | 2.5 mg/kg | Multiple-dosing, days 7-11 post-infection | Significant suppression (P < 0.0005) | Significant suppression (P < 0.0005) | [6] |
| Amphotericin B lipid complex (Abelcet) | 2.5 mg/kg | Multiple-dosing, days 7-11 post-infection | Significant suppression (P < 0.01) | Significant suppression (P < 0.0005) | [6] |
| Amphotericin B colloidal dispersion (Amphocil) | 2.5 mg/kg | Multiple-dosing, days 7-11 post-infection | Significant suppression (P < 0.0005) | Significant suppression (P < 0.0005) | [6] |
Table 2: Efficacy of Miltefosine in Hamsters
| Dose | Treatment Schedule | Parasite Load Reduction (Spleen) | Parasite Load Reduction (Liver) | Reference |
| 40 mg/kg | Oral, 5 days | Stronger parasite reduction compared to liver | Organ-dependent clearance | [7] |
| 46 mg/kg | Oral, 30 days | Significant decrease | Significant decrease | [8][9] |
| Not Specified | Not Specified | 91% | Not Reported | [1] |
Table 3: Efficacy of Paromomycin in Hamsters
| Dose | Treatment Schedule | Parasite Load Reduction (Spleen) | Parasite Load Reduction (Liver) | Reference |
| 150 mg/kg | Intraperitoneal, 5 days | ~80% reduction | Not Reported | [10] |
| Not Specified | Not Specified | Resistant amastigotes obtained after 3 cycles | Not Reported | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparability of in vivo studies. Below are generalized methodologies for key experimental stages in the hamster model of visceral leishmaniasis.
Parasite Culture and Inoculum Preparation
-
Parasite Strain: Leishmania donovani or Leishmania infantum are commonly used strains.
-
Culture: Promastigotes are cultured in M-199 or RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 24-26°C.
-
Inoculum: For infection, stationary-phase promastigotes are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended to the desired concentration. Alternatively, amastigotes can be isolated from the spleen of an infected hamster.[12]
Hamster Infection
-
Animal Model: Male or female Syrian golden hamsters (Mesocricetus auratus), typically 4-6 weeks old, are used.
-
Infection Route: Intracardiac (i.c.) or intraperitoneal (i.p.) injection are the most common routes.[12] A typical inoculum size ranges from 1 x 107 to 2 x 108 promastigotes per animal.[12]
-
Disease Progression: The infection is allowed to establish for a period of 4 to 8 weeks before initiation of treatment.
Drug Administration
-
Vehicle: The investigational compound and control drugs should be formulated in an appropriate vehicle (e.g., sterile water, saline, or a specific formulation buffer).
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be relevant to the intended clinical use of the drug.
-
Dosing and Schedule: The dose levels and treatment duration should be based on prior in vitro activity and toxicology data. A typical treatment duration is 5 to 28 days.
Assessment of Efficacy
-
Endpoint: Efficacy is typically assessed at a specific time point after the completion of treatment (e.g., 2 to 4 weeks).
-
Parasite Burden Quantification: The parasite load in the spleen and liver is determined by one of the following methods:
-
Microscopy (Leishman-Donovan Units - LDU): Impression smears of the spleen and liver are stained with Giemsa, and the number of amastigotes per 1000 host cell nuclei is counted. The LDU is calculated as: (number of amastigotes / number of host nuclei) x organ weight (mg).[7]
-
Quantitative PCR (qPCR): DNA is extracted from tissue samples, and the parasite load is quantified by real-time PCR targeting a specific parasite gene (e.g., kDNA minicircles).[7]
-
-
Data Analysis: The percentage of parasite inhibition in treated groups is calculated relative to the untreated control group.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the in vivo validation of an antileishmanial agent in a hamster model.
In vivo validation workflow for antileishmanial agents in a hamster model.
Signaling Pathways and Drug Mechanisms
While "this compound" is a novel compound with a yet-to-be-fully-elucidated mechanism, the established drugs target various essential parasite pathways.
Simplified mechanisms of action for common antileishmanial drugs.
References
- 1. Immunochemotherapy for visceral leishmaniasis: combinatorial action of Miltefosine plus LBSapMPL vaccine improves adaptative Th1 immune response with control of splenic parasitism in experimental hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Immunoenhancement Combined with Amphotericin B as Treatment for Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacies of various formulations of amphotericin B against murine visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new immunochemotherapy schedule for visceral leishmaniasis in a hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vivo Selection of Paromomycin and Miltefosine Resistance in Leishmania donovani and L. infantum in a Syrian Hamster Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antileishmanial Agent-2 and Other Covalent Inhibitors: A Cross-Resistance Perspective
A deep dive into the cross-resistance profiles of emerging covalent inhibitors is crucial for the development of robust and durable therapeutic strategies against leishmaniasis. This guide provides a comparative analysis of Antileishmanial agent-2, a novel 3-Br-isoxazoline-based covalent inhibitor, with other covalent antileishmanial agents, focusing on available cross-resistance data, mechanisms of action, and experimental methodologies.
Introduction to Covalent Inhibition in Leishmaniasis
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, poses a significant global health burden. The current therapeutic arsenal is limited by toxicity, high cost, and emerging drug resistance. Covalent inhibitors, which form a permanent bond with their target protein, offer a promising therapeutic strategy due to their potential for high potency and prolonged duration of action. This guide focuses on "this compound" and compares it with other key classes of covalent inhibitors being investigated for the treatment of leishmaniasis.
Featured Covalent Inhibitor: this compound
This compound is a promising drug candidate belonging to the 3-Br-isoxazoline class of compounds. It exhibits potent in vitro activity against Leishmania parasites with a half-maximal inhibitory concentration (IC50) of 0.29 μM.
Mechanism of Action
The proposed mechanism of action for 3-Br-isoxazoline-based compounds involves the covalent modification of a cysteine residue within the active site of a target enzyme. The primary putative target is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the parasite's glycolytic pathway. The covalent bond is formed through a nucleophilic attack from the catalytic cysteine of GAPDH on the electrophilic C3 position of the isoxazoline ring, leading to the displacement of the bromine atom and irreversible inhibition of the enzyme.
Comparison with Other Covalent Inhibitors
While direct cross-resistance studies between this compound and other covalent inhibitors are not yet available in the public domain, understanding their distinct mechanisms of action and molecular targets is the first step in predicting potential cross-resistance profiles. The primary mechanisms of resistance to covalent inhibitors in other contexts often involve mutations in the target protein that prevent binding or alter the conformation of the active site.
| Inhibitor Class | Target Enzyme | Mechanism of Covalent Modification |
| 3-Br-Isoxazolines (e.g., this compound) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Nucleophilic attack by catalytic cysteine on the bromine-substituted C3 of the isoxazoline ring. |
| Nitrile-based Inhibitors | Cysteine Proteases (e.g., CPB) | The nitrile group acts as an electrophilic "warhead" that is attacked by the catalytic cysteine residue of the protease. |
| Oxaboroles | Leucyl-tRNA synthetase (LRS), Cleavage and polyadenylation specificity factor (CPSF3) | The boron atom forms a covalent adduct with the cis-diol of the terminal ribose of tRNA within the enzyme's active site. |
Signaling Pathway and Experimental Workflow
Leishmania Glycolytic Pathway
The inhibition of GAPDH by this compound disrupts the central carbon metabolism of the Leishmania parasite. The glycolytic pathway is a critical source of ATP for the parasite, and its disruption leads to an energy crisis and cell death.
Caption: The Leishmania glycolytic pathway, highlighting the inhibition of GAPDH by this compound.
Experimental Workflow for In Vitro Antileishmanial Activity
The following workflow outlines a typical protocol for assessing the in vitro efficacy of antileishmanial compounds.
Caption: A generalized workflow for determining the in vitro antileishmanial activity of test compounds.
Experimental Protocols
In Vitro Promastigote Viability Assay
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at a specific temperature (e.g., 25°C) until they reach the mid-logarithmic growth phase.
-
Compound Preparation: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Drug Incubation: Promastigotes are seeded into 96-well plates at a defined density (e.g., 1 x 10^6 parasites/mL). The prepared drug dilutions are added to the wells, and the plates are incubated for a set period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.
In Vitro Intracellular Amastigote Assay
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774.A1) or primary peritoneal macrophages are seeded in multi-well plates and allowed to adhere.
-
Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). After an incubation period to allow for phagocytosis, non-internalized parasites are removed by washing.
-
Drug Treatment: The infected macrophages are then treated with serial dilutions of the test compounds and incubated for a further period (e.g., 72 hours).
-
Quantification of Infection: The number of intracellular amastigotes is quantified. This is typically done by fixing the cells, staining with Giemsa stain, and counting the number of amastigotes per macrophage under a light microscope.
-
Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated control wells.
Future Directions and Conclusion
The emergence of covalent inhibitors like this compound represents a significant advancement in the quest for novel antileishmanial therapies. However, the potential for cross-resistance with other covalent inhibitors remains a critical area for investigation. Future studies should focus on generating parasite lines resistant to 3-Br-isoxazolines and subsequently evaluating their susceptibility to other classes of covalent inhibitors targeting different essential pathways. A comprehensive understanding of the molecular mechanisms underlying resistance will be paramount in designing rational combination therapies and mitigating the development of drug-resistant leishmaniasis. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct these vital cross-resistance studies.
Safety Operating Guide
Essential Guide to the Proper Disposal of Antileishmanial Agent-2
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Antileishmanial agent-2, a compound identified as being harmful if swallowed and highly toxic to aquatic life. Adherence to these procedures is crucial for laboratory safety and environmental protection.
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes key hazard information derived from its Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2] The mandated disposal route is through an approved and licensed hazardous waste disposal facility.[3]
1. Waste Segregation and Collection:
-
Designated Waste Containers: All waste streams containing this compound must be collected in separate, designated containers.[1][4] Do not mix this waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Container Compatibility: Use containers that are in good condition, free of leaks, and chemically compatible with this compound.[1][4] For solutions, plastic bottles are often preferred over glass to minimize the risk of breakage.[2]
-
Labeling: Immediately label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").[1][5][6] The date when waste is first added to the container must also be clearly marked.[5][6]
2. Managing Different Waste Streams:
-
Solid Waste (Pure Compound, Contaminated Materials):
-
Collect unused or expired this compound powder in its original container or a suitable, sealed waste container.
-
Personal Protective Equipment (PPE) such as gloves, disposable lab coats, and bench paper that are contaminated with the agent must be collected as solid hazardous waste.
-
For spill clean-up, use an absorbent, liquid-binding material like diatomite.[3] The resulting contaminated absorbent must be collected for disposal as hazardous waste.
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed liquid waste container.
-
Leave adequate headspace (at least 10%) in liquid waste containers to allow for vapor expansion.
-
-
Empty Containers:
-
Containers that held this compound are considered hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent.[1][3] The rinsate (the liquid from rinsing) must be collected and disposed of as liquid hazardous waste.[1][3]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must first deface or remove the original label.[1][3][7] Consult your institutional EHS guidelines for specific rules on empty container disposal.
-
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[1]
-
Utilize secondary containment, such as a larger bin or tray, to capture any potential leaks from the primary waste container.[1][6]
4. Arranging for Disposal:
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous waste.[1][2] They will have established procedures and schedules for waste pick-up.
-
Engage a Licensed Waste Disposal Vendor: The EHS department works with certified hazardous waste management companies. These companies are permitted to transport, treat, and dispose of chemical waste in compliance with all federal, state, and local regulations.[8] As the waste generator, your institution has a "cradle to grave" responsibility to ensure the waste is managed correctly.[8]
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols and information from the Safety Data Sheet for this compound. The key "experimental protocol" for disposal is the legally and procedurally mandated hazardous waste disposal process itself, which involves identification, segregation, containment, labeling, and transfer to a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
Standard Operating Procedure: Handling and Disposal of Antileishmanial Agent-2
This document provides crucial safety and logistical guidance for the handling and disposal of Antileishmanial Agent-2, a substance representative of potent compounds used in pharmaceutical research. Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Hazard Assessment and Risk Mitigation
Antileishmanial agents are often cytotoxic and may present significant health risks upon exposure. Assume this compound is a potent, hazardous compound. Primary risks include inhalation of aerosols, dermal absorption, and ingestion. A thorough risk assessment must be conducted before any handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the specific procedure being performed, the quantity of the agent being handled, and its physical form (e.g., solid powder vs. liquid solution).
Table 1: PPE Requirements by Laboratory Task
| Task | Gown/Lab Coat | Gloves | Eye Protection | Respiratory Protection |
| Weighing Powder | Disposable, solid-front gown | Double-gloved (e.g., nitrile) | Safety glasses with side shields | Certified N95/FFP2 respirator or higher |
| Preparing Solutions | Disposable, solid-front gown | Double-gloved (e.g., nitrile) | Chemical splash goggles | Required if not in a fume hood |
| Cell Culture/Assays | Fluid-resistant lab coat | Nitrile gloves | Safety glasses | Not required if in a biosafety cabinet |
| Waste Disposal | Fluid-resistant lab coat | Heavy-duty nitrile gloves | Chemical splash goggles | Not required |
Operational Plan: Handling and Preparation
All manipulations involving powdered this compound or concentrated solutions must be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent aerosolization and inhalation.
Experimental Workflow for Compound Handling
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper segregation and disposal of waste are mandatory to prevent environmental contamination and ensure compliance with institutional and local regulations.
Disposal Protocol Steps:
-
Segregation at Source: All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, gowns, pipette tips, and lab plasticware.
-
Must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a yellow bag.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated media.
-
Must be collected in a labeled, sealed, and shatter-proof hazardous liquid waste container. Do not mix with other waste streams.
-
-
Sharps Waste:
-
Needles and blades must be placed directly into a designated sharps container for chemical contamination.
-
-
Container Management:
-
Waste containers must be kept closed when not in use.
-
Do not fill containers beyond 80% capacity.
-
Store in a designated satellite accumulation area away from general lab traffic.
-
-
Final Disposal:
-
Arrange for pickup by the institution's certified Environmental Health and Safety (EHS) department for final disposal via incineration or other approved methods.
-
Logical Flow for Waste Disposal
Caption: Waste stream segregation and disposal pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
